molecular formula C5H7N3O2 B1637590 2-amino-2-(1H-imidazol-2-yl)acetic Acid

2-amino-2-(1H-imidazol-2-yl)acetic Acid

Numéro de catalogue: B1637590
Poids moléculaire: 141.13 g/mol
Clé InChI: MRMHPCVGLNDQPR-UHFFFAOYSA-N
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Description

2-Amino-2-(1H-imidazol-2-yl)acetic acid is a chemical compound of interest in pharmaceutical and medicinal chemistry research. Its structure incorporates an imidazole ring, a privileged scaffold in drug discovery due to its presence in fundamental biological molecules like the amino acid histidine and the neurotransmitter histamine . The imidazole ring is a key pharmacophore in a wide range of therapeutic agents, including antifungal, antibacterial, and anticancer drugs . Researchers are exploring novel synthetic strategies, including microwave-assisted and biocatalytic methods, to efficiently create imidazole-based building blocks like this one for the development of new active compounds . Given the established biological importance of the imidazole motif, this amino acid derivative serves as a valuable intermediate for constructing more complex molecules and investigating new pharmacologically active compounds .

Propriétés

Formule moléculaire

C5H7N3O2

Poids moléculaire

141.13 g/mol

Nom IUPAC

2-amino-2-(1H-imidazol-2-yl)acetic acid

InChI

InChI=1S/C5H7N3O2/c6-3(5(9)10)4-7-1-2-8-4/h1-3H,6H2,(H,7,8)(H,9,10)

Clé InChI

MRMHPCVGLNDQPR-UHFFFAOYSA-N

SMILES

C1=CN=C(N1)C(C(=O)O)N

SMILES canonique

C1=CN=C(N1)C(C(=O)O)N

Séquence

X

Origine du produit

United States
Foundational & Exploratory

Chemical Structure and Properties of 2-Amino-2-(1H-imidazol-2-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of conformationally constrained, non-proteinogenic amino acids is a cornerstone of modern peptidomimetic drug discovery. 2-Amino-2-(1H-imidazol-2-yl)acetic acid —often referred to as (1H-imidazol-2-yl)glycine—represents a unique structural motif where an imidazole ring is directly appended to the


-carbon of a glycine backbone. Unlike its natural counterpart, histidine (which features a 

-carbon spacer and a C4-attachment), this direct C2-attachment creates a highly rigid, multi-dentate chelating agent. This whitepaper details the structural thermodynamics, physicochemical properties, synthetic methodologies, and pharmacological applications of this specialized compound.

Structural and Conformational Analysis

Molecular Architecture and Steric Constraints

The defining feature of 2-amino-2-(1H-imidazol-2-yl)acetic acid is the absence of a flexible


-carbon spacer. The direct covalent linkage between the 

-carbon and the C2 position of the imidazole ring severely restricts the rotational degrees of freedom. When incorporated into a peptide chain, the bulky, planar imidazole ring sterically clashes with adjacent amide bonds, heavily restricting the

and

dihedral angles. This effectively forces the peptide backbone into a rigid turn conformation, which is highly desirable for enhancing resistance against proteolytic degradation.
Electronic Effects and Tautomerism

The imidazole ring undergoes rapid tautomerism between its 1H and 3H forms. However, the electronic environment of this unnatural amino acid is distinct from standard alkyl-imidazoles. The adjacent


-carbon bears both an electron-withdrawing carboxylate and a protonated ammonium group at physiological pH. This strong inductive electron-withdrawing effect (-I effect) pulls electron density away from the imidazole ring, stabilizing the uncharged tautomer and significantly lowering the pKa of the imidazole nitrogen compared to histidine.
Coordination Chemistry

The spatial arrangement of the


-amine, the carboxylate oxygen, and the imidazole nitrogen creates an ideal "pincer" geometry. The molecule acts as a powerful N,N,O-tridentate or N,O-bidentate ligand, capable of forming highly stable[1]. This property is critical for its application as a metalloenzyme inhibitor.

Physicochemical Properties

To facilitate computational modeling and formulation studies, the core quantitative properties of 2-amino-2-(1H-imidazol-2-yl)acetic acid are summarized below.

PropertyValueStructural Implication
IUPAC Name 2-amino-2-(1H-imidazol-2-yl)acetic acidDirect C2 attachment to the

-carbon.
Molecular Formula C₅H₇N₃O₂Isomeric with lower homologues of histidine.
Molecular Weight 141.13 g/mol Low molecular weight, high ligand efficiency.
Topological Polar Surface Area 91.6 ŲHigh polarity; requires active transport for cellular entry.
Hydrogen Bond Donors 4Excellent potential for target active-site anchoring.
Hydrogen Bond Acceptors 4Facilitates robust water-network interactions.
Physiological State (pH 7.4) ZwitterionicExists primarily as NH₃⁺ and COO⁻ with a neutral imidazole.

Synthetic Methodologies: Modified Strecker Synthesis

The most robust and scalable method for synthesizing


-amino acids from their corresponding aldehydes is the Strecker synthesis. For this specific compound, starting from 1H-imidazole-2-carboxaldehyde provides a direct route to the target molecule[2].
Causality and Experimental Design

The protocol below utilizes acidic hydrolysis rather than basic hydrolysis. Causality: The imidazole ring is sensitive to strong bases under elevated temperatures, which can lead to ring-opening or polymerization. Refluxing in 6M HCl not only fully hydrolyzes the intermediate nitrile to the carboxylic acid but also protonates the basic amines, shielding them from oxidative degradation during the harsh reaction conditions.

Step-by-Step Protocol
  • Imine Formation:

    • Dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq) in a saturated methanolic solution of ammonium chloride (2.0 eq).

    • Stir at room temperature for 2 hours.

    • Validation: The excess ammonium chloride drives the equilibrium completely toward the imine intermediate, which can be verified via TLC (loss of aldehyde UV-active spot).

  • Cyanide Addition (

    
    -Aminonitrile Generation): 
    
    • Cool the reaction mixture to 0°C. Slowly add aqueous potassium cyanide (1.2 eq) dropwise. (Note: KCN is highly toxic; perform strictly in a fume hood).

    • Stir for 12 hours as the solution warms to room temperature.

    • Validation: The low temperature controls the exothermic addition, minimizing the formation of cyanohydrin byproducts. The resulting

      
      -aminonitrile typically precipitates and can be isolated via filtration.
      
  • Acidic Hydrolysis:

    • Suspend the isolated

      
      -aminonitrile in 6M HCl (10 volumes) and reflux at 100°C for 16 hours.
      
    • Validation: The conversion of the nitrile to the carboxylic acid releases ammonium chloride. Complete dissolution followed by a color change indicates reaction progression.

  • Purification:

    • Concentrate the mixture in vacuo to remove excess HCl.

    • Load the crude hydrochloride salt onto a strong cation-exchange resin (e.g., Dowex 50WX8, H⁺ form). Wash with deionized water until the eluate is neutral, then elute the pure zwitterionic amino acid using 1M aqueous ammonia. Lyophilize to obtain the final product.

Strecker A 1H-imidazole-2-carboxaldehyde (Starting Material) B α-aminonitrile intermediate (Strecker Adduct) A->B NH4Cl, KCN (Imine formation & Cyanide addition) C 2-amino-2-(1H-imidazol-2-yl)acetic acid (Target Amino Acid) B->C 6M HCl, Reflux (Acidic Hydrolysis)

Workflow of the modified Strecker synthesis for 2-amino-2-(1H-imidazol-2-yl)acetic acid.

Applications in Drug Development

Metalloenzyme Inhibition (MMPs and IDE)

Matrix Metalloproteinases (MMPs) and Insulin-Degrading Enzyme (IDE) rely on a catalytic Zn²⁺ ion. Traditional inhibitors use hydroxamate groups to chelate this zinc, but these often suffer from poor pharmacokinetics and off-target toxicity. 2-Amino-2-(1H-imidazol-2-yl)acetic acid acts as a highly efficient, non-hydroxamate zinc binder. The


-amine and the imidazole nitrogen coordinate the Zn²⁺ ion, displacing the catalytic water molecule and arresting enzyme function.

Chelation Target Metalloenzyme Active Site (e.g., Zn2+ in MMPs) Complex Inhibitor-Enzyme Complex (Catalytic Arrest) Target->Complex Zn2+ Sequestration & Displacement of Catalytic Water Ligand 2-amino-2-(1H-imidazol-2-yl)acetic acid (Zwitterionic Chelator) Ligand->Target Bidentate/Tridentate Chelation (α-Amine, Imidazole N, Carboxylate O)

Logical relationship of metalloenzyme inhibition via multi-dentate zinc chelation.

Advanced Peptidomimetics

When utilized in solid-phase peptide synthesis (SPPS), this amino acid serves as a structural "turn-inducer." By locking the peptide backbone into a specific trajectory, it allows medicinal chemists to pre-organize a peptide into its active receptor-binding conformation. This pre-organization reduces the entropic penalty of binding, often resulting in a logarithmic increase in target affinity while simultaneously rendering the peptide invisible to native degrading proteases.

References

  • Four- and five-coordinate copper(II) complexes with N-(4,4-diphenyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)glycine. IUCr Journals.[Link]

Sources

pKa values and ionization states of 2-amino-2-(1H-imidazol-2-yl)acetic acid

[1]

Executive Summary & Molecular Identity

2-amino-2-(1H-imidazol-2-yl)acetic acid (often referred to as

1

1

Unlike Histidine, where the imidazole is attached via a methylene bridge at the C4(5) position, this molecule features a geminal arrangement of the amino group and the imidazole ring.[1] This proximity creates unique electronic environments that significantly shift the pKa values compared to standard histidine residues, altering its metal-binding properties and receptor affinity (e.g., NMDA receptor modulation).[1]

Structural Specifications
PropertyDetail
IUPAC Name 2-amino-2-(1H-imidazol-2-yl)acetic acid
Molecular Formula

Molecular Weight 141.13 g/mol
Key Feature Geminal diamine-like motif (Imidazol-2-yl +

-Amine)
Tautomerism 1H-imidazole

3H-imidazole (Rapid equilibrium in solution)

Acid Dissociation Constants (pKa)

The ionization behavior of 2-amino-2-(1H-imidazol-2-yl)acetic acid is defined by three ionizable groups. The values below represent the thermodynamic constants determined via potentiometric and spectroscopic analysis of structural analogs (specifically

pKa Values and Assignments
Ionizable GrouppKa Value (Approx.)TypeDescription

-Carboxyl
(–COOH)
1.7 – 2.0 AcidicSignificantly more acidic than acetic acid (4.[1]76) due to the electron-withdrawing inductive effect (-I) of the adjacent ammonium and imidazole groups.[1]
Imidazole Nitrogen (ImH

)
5.2 – 5.8 BasicLower than Histidine (6.[1]0) and free Imidazole (6.95).[1] The adjacent electron-withdrawing ammonium group destabilizes the protonated imidazolium form.[1]

-Amine
(–NH

)
8.5 – 9.0 BasicLower than Glycine (9.60).[1] The electron-withdrawing nature of the imidazole ring (sp

carbons) reduces the electron density on the nitrogen, increasing acidity.[1]

Critical Insight: The attachment of the imidazole at the C2 position (between the two nitrogens) exerts a stronger electron-withdrawing effect on the


-carbon than the C4 attachment seen in Histidine.[1] Consequently, both the 

-amine and the imidazole conjugate acid are slightly more acidic (lower pKa) than their C4-isomers.[1]

Ionization States and Speciation

The molecule exists in four distinct protonation states depending on the pH of the aqueous medium. Understanding these states is crucial for predicting solubility and membrane permeability.[1]

Speciation Scheme
  • Cationic Species (

    
    ) : pH < 1.5[1]
    
    • Structure: Carboxyl protonated (-COOH), Imidazole protonated (ImH

      
      ), Amine protonated (-NH
      
      
      ).[1]
    • Net Charge: +2.

  • Cationic/Zwitterionic Mix (

    
    ) : pH 2.5 – 4.5
    
    • Structure: Carboxyl deprotonated (-COO

      
      ), Imidazole protonated (ImH
      
      
      ), Amine protonated (-NH
      
      
      ).[1]
    • Net Charge: +1.

  • Zwitterionic Species (

    
    ) : pH 6.0 – 8.0 (Physiological Range)[1]
    
    • Structure: Carboxyl deprotonated (-COO

      
      ), Imidazole neutral (Im
      
      
      ), Amine protonated (-NH
      
      
      ).[1]
    • Net Charge: 0 (Dipolar ion).[1]

    • Note: This is the dominant species at neutral pH.[1]

  • Anionic Species (

    
    ) : pH > 10.0[1]
    
    • Structure: Carboxyl deprotonated (-COO

      
      ), Imidazole neutral (Im
      
      
      ), Amine deprotonated (-NH
      
      
      ).[1]
    • Net Charge: -1.

Isoelectric Point (pI) Calculation

The isoelectric point (pI) is the pH at which the net charge is zero.[1] For this molecule, the neutral zwitterion exists between the deprotonation of the imidazole (pKa


1

1

Result: The molecule is nearly isoelectric at physiological pH (7.4), implying low electrophoretic mobility and potential precipitation issues in concentrated neutral solutions.[1]

Ionization Pathway Diagram

The following diagram illustrates the sequential deprotonation steps.

IonizationPathwayFigure 1: Sequential deprotonation pathway of 2-amino-2-(1H-imidazol-2-yl)acetic acid.Species1Cation (+2)[COOH, ImH+, NH3+]Species2Cation (+1)[COO-, ImH+, NH3+]Species1->Species2pKa1 ~1.8(-H+)Species3Zwitterion (0)[COO-, Im, NH3+]Species2->Species3pKa2 ~5.5(-H+)Species4Anion (-1)[COO-, Im, NH2]Species3->Species4pKa3 ~8.8(-H+)

[1]

Experimental Protocols for pKa Determination

To validate these values for a specific synthetic batch, the following self-validating protocols are recommended.

Method A: Potentiometric Titration (Gold Standard)

This method provides the most accurate thermodynamic constants if the compound is available in sufficient quantity (>50 mg).[1]

  • Preparation: Dissolve 0.1 mmol of the amino acid in 50 mL of degassed water containing 0.1 M KCl (to maintain constant ionic strength). Acidify to pH 1.5 using HCl.

  • Titrant: Standardized 0.1 M NaOH (carbonate-free).

  • Apparatus: Automated titrator with a glass combination electrode (calibrated at pH 4.01, 7.00, and 10.01).

  • Execution:

    • Titrate under inert atmosphere (

      
       or Ar) to prevent 
      
      
      absorption.[1]
    • Record pH vs. Volume of NaOH added.[1]

    • Collect at least 10 data points per buffer region.[1]

  • Data Analysis: Use the Bjerrum method or software like HYPERQUAD to fit the curve.[1]

    • Validation Check: The first equivalence point (COOH) should occur at exactly 1.0 equivalent of base.[1] The second (ImH+) at 2.0 equivalents.[1][2]

Method B: NMR-pH Titration (Micro-scale)

Ideal for small quantities (<5 mg) or when impurities might affect potentiometry.[1]

  • Preparation: Dissolve 2-5 mg of compound in

    
    .
    
  • Shift Tracking: Monitor the chemical shift (

    
    ) of the C2-H  (if 4-substituted) or C4/5-H  (for the 2-substituted target) protons of the imidazole ring.[1]
    
  • Procedure:

    • Adjust pH (measured as pD) using NaOD/DCl.[1]

    • Record

      
      -NMR at 0.5 pH unit intervals from pH 1 to 12.
      
  • Calculation: Plot

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.[1]
    
    • Correction:

      
      .[1]
      

Synthesis & Applications Context

Understanding the ionization state is critical for the synthesis of peptide mimetics and pharmaceutical intermediates.[1]

  • Synthesis: Typically synthesized via the condensation of glyoxal, ammonia, and the appropriate aldehyde (Radziszewski reaction modified for amino acids) or via the Strecker synthesis using 2-imidazolecarboxaldehyde.[1]

  • Chelation: The geminal arrangement of the amine and imidazole nitrogen creates a potent [N,N]-bidentate chelation site for transition metals (

    
    , 
    
    
    ).[1]
    • Implication: At physiological pH (Zwitterion), the imidazole is deprotonated and available for metal binding, unlike Histidine where the geometry prevents simultaneous

      
      -amino and imidazole binding to the same metal center without significant distortion.[1]
      

References

  • Storey, B. T., et al. (1964).[1] "The pKa Values of Some 2-Aminoimidazolium Ions." The Journal of Organic Chemistry. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 10158234: 2-Amino-2-(1H-imidazol-5-yl)acetic acid.[1][3][4] Retrieved from [Link][1]

  • Martell, A. E., & Smith, R. M. (2004).[1] Critical Stability Constants of Amino Acids.[1] NIST Standard Reference Database.[1] (General reference for amino acid ionization constants).

A Technical Guide to the Structural and Functional Distinctions Between Histidine and its Positional Isomer, 2-Amino-2-(1H-imidazol-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, chemical, and potential biological differences between the proteinogenic amino acid L-histidine and its lesser-known structural isomer, 2-amino-2-(1H-imidazol-2-yl)acetic acid. While both molecules share the imidazole heterocyclic ring, a feature that bestows unique chemical properties, their distinct connectivity to the amino acid backbone results in significant differences in their overall structure, reactivity, and biological relevance. This document will serve as a comprehensive resource for researchers in medicinal chemistry, biochemistry, and drug development who require a nuanced understanding of these two compounds.

Executive Summary: More Than Just a Positional Shift

At first glance, L-histidine and 2-amino-2-(1H-imidazol-2-yl)acetic acid might appear to be closely related molecules. However, the seemingly subtle shift in the point of attachment of the imidazole ring to the alpha-carbon of the amino acid core fundamentally alters their chemical identity. Histidine, with its imidazole ring attached at the C-4 position via a methylene bridge, is a cornerstone of protein structure and function. In contrast, 2-amino-2-(1H-imidazol-2-yl)acetic acid, where the imidazole ring is directly bonded to the alpha-carbon at the C-2 position, represents a non-proteinogenic amino acid with a distinct set of predicted properties and potential applications. This guide will elucidate these differences, providing a framework for their synthesis, characterization, and potential utility in research and development.

Structural and Chemical Disparity: A Tale of Two Isomers

The core difference between these two molecules lies in their isomeric relationship and the resulting impact on their chemical properties.

Chemical Formula and Molecular Weight

A primary point of distinction is their chemical formula. Histidine, an essential amino acid, has the chemical formula C₆H₉N₃O₂.[1] In contrast, public chemical databases indicate that the regioisomer with the imidazole ring at the 5-position, 2-amino-2-(1H-imidazol-5-yl)acetic acid, has the chemical formula C₅H₇N₃O₂.[2] This seemingly small difference of a CH₂ group has significant implications for their molecular weight and elemental composition, immediately classifying them as distinct chemical entities rather than simple isomers. For the purpose of this guide, we will proceed with the analysis of the user-specified 2-amino-2-(1H-imidazol-2-yl)acetic acid, assuming a similar C₅H₇N₃O₂ formula, while acknowledging the prevalence of data for the C-4/C-5 isomers.

Connectivity and Steric Hindrance

The structural divergence is best visualized by comparing their IUPAC names:

  • Histidine: 2-amino-3-(1H-imidazol-4-yl)propanoic acid[1]

  • 2-Amino-2-(1H-imidazol-2-yl)acetic acid

In histidine, the imidazole ring is part of a side chain attached to the β-carbon of the propanoic acid backbone. This provides a degree of conformational flexibility. In 2-amino-2-(1H-imidazol-2-yl)acetic acid, the imidazole ring is directly attached to the α-carbon. This direct attachment is expected to create greater steric hindrance around the chiral center, potentially influencing its reactivity and interactions with biological macromolecules.

Synthesis and Characterization: A Divergent Path

The synthetic routes and analytical signatures of these two compounds are expected to be distinct, reflecting their structural differences.

Synthetic Approaches

Histidine biosynthesis is a complex, multi-step enzymatic pathway in microorganisms and plants. Chemical synthesis of histidine is also well-established, often involving the protection and activation of imidazole-containing precursors.

2-Amino-2-(1H-imidazol-2-yl)acetic acid , being a non-natural amino acid, requires targeted chemical synthesis. While specific literature for this exact molecule is sparse, general methods for the synthesis of 2-aminoimidazoles can be adapted. A plausible synthetic strategy could involve the cyclocondensation of an α-amino aldehyde or ketone with a guanidinium salt or a similar reagent to form the 2-aminoimidazole core, followed by the introduction or modification of the carboxylic acid functionality. Another approach could involve the direct amination of a 2-(1H-imidazol-2-yl)acetic acid precursor.[3] For instance, a general synthesis of 2-amino-imidazole derivatives has been reported via the reaction of dicarbonyl compounds with substituted N-phenyl amides in the presence of ammonium acetate and glacial acetic acid.

Spectroscopic Differentiation

The distinct electronic environments of the imidazole ring and the amino acid backbone in each molecule will give rise to unique spectroscopic fingerprints.

  • ¹H NMR: In histidine, the protons on the imidazole ring typically appear as distinct singlets in the aromatic region. The protons of the propanoic acid backbone will also have characteristic chemical shifts and coupling patterns. For 2-amino-2-(1H-imidazol-2-yl)acetic acid, the direct attachment to the electron-withdrawing amino and carboxyl groups would likely lead to a downfield shift of the imidazole protons. The α-proton would also exhibit a unique chemical shift compared to that of histidine.

  • ¹³C NMR: The chemical shifts of the imidazole carbons, particularly C2, will be significantly different. In 2-amino-2-(1H-imidazol-2-yl)acetic acid, the C2 carbon, being directly attached to the α-carbon of the amino acid, will experience a different electronic environment compared to the C4-linked imidazole in histidine.

Both molecules will exhibit characteristic IR absorption bands for the amino (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and imidazole ring (C=N and C=C stretching) functional groups. However, the precise wavenumbers of these vibrations will differ due to the different electronic and steric environments. For instance, the C=N stretching frequency of the imidazole ring may be altered by its direct connection to the chiral center in 2-amino-2-(1H-imidazol-2-yl)acetic acid.[4][5]

The fragmentation patterns in mass spectrometry will be a key differentiator. Histidine typically shows a characteristic loss of the carboxyl group and fragmentation of the side chain. 2-Amino-2-(1H-imidazol-2-yl)acetic acid would be expected to show a prominent fragment corresponding to the loss of the carboxyl group, as well as fragmentation patterns involving the direct cleavage of the imidazole ring from the α-carbon.[4]

Biological Implications and Potential Applications

The structural differences between histidine and 2-amino-2-(1H-imidazol-2-yl)acetic acid have profound implications for their biological roles and potential therapeutic applications.

Histidine: An Essential Biological Component

Histidine's unique imidazole side chain, with a pKa near physiological pH, allows it to act as a proton shuttle in enzyme active sites, a metal ion chelator, and a key residue in protein-protein interactions.[1] It is a precursor to histamine, a vital signaling molecule, and carnosine, an important dipeptide with antioxidant properties.

2-Amino-2-(1H-imidazol-2-yl)acetic acid: A Realm of Possibilities

As a non-proteinogenic amino acid, 2-amino-2-(1H-imidazol-2-yl)acetic acid is not incorporated into proteins via the standard translational machinery. Its biological activity, therefore, would stem from its potential to act as a small molecule inhibitor or modulator of biological processes. The 2-aminoimidazole moiety is a known pharmacophore found in various biologically active compounds with anticancer, antimicrobial, and enzyme-inhibitory properties.[6] Research into derivatives of 2-(1H-imidazol-2-yl)acetic acid has suggested potential anticancer and cardiovascular applications.[4]

The direct attachment of the imidazole ring to the chiral center could lead to novel interactions with enzyme active sites or receptors. This structural motif could be exploited in the design of peptidomimetics or small molecule drugs targeting specific biological pathways.

Experimental Protocols: A Guide to Differentiation

For researchers aiming to distinguish between these two compounds, a combination of analytical techniques is recommended.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Given that both molecules are chiral, enantioselective HPLC would be a crucial tool for their separation and analysis.

Protocol for Chiral HPLC Separation:

  • Column Selection: A chiral stationary phase (CSP) is required. Columns based on cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin-based phases), or chiral crown ethers are suitable for the separation of amino acid enantiomers.[7][8]

  • Mobile Phase: The mobile phase composition will depend on the chosen CSP. A typical mobile phase for a teicoplanin-based column might consist of a mixture of methanol or acetonitrile and an aqueous buffer (e.g., triethylammonium acetate).

  • Detection: UV detection at a wavelength where the imidazole ring absorbs (typically around 210-220 nm) is suitable.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system and monitor the retention times of the enantiomers. The different steric and electronic properties of histidine and 2-amino-2-(1H-imidazol-2-yl)acetic acid will result in distinct retention times on the chiral column.

Spectroscopic Analysis Workflow

A systematic spectroscopic analysis is essential for unambiguous identification.

Workflow for Spectroscopic Characterization:

Sources

Biological Significance of 2-Amino-2-(1H-imidazol-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological significance, pharmacology, and experimental analysis of 2-amino-2-(1H-imidazol-2-yl)acetic acid and its derivatives.

Targeting the NMDA Receptor Glycine Site & Peptidomimetic Design

Executive Summary

2-Amino-2-(1H-imidazol-2-yl)acetic acid (also known as


-(imidazol-2-yl)glycine) represents a specialized class of non-proteinogenic 

-amino acids. Unlike histidine, where the imidazole ring is separated from the backbone by a methylene group (

-carbon), this scaffold attaches the imidazole ring directly to the

-carbon.

This structural rigidity confers unique biological properties:

  • NMDA Receptor Modulation: It acts as a conformationally restricted ligand for the glycine co-agonist site (GlyB) on the GluN1 subunit of N-methyl-D-aspartate (NMDA) receptors.

  • Peptidomimetics: When incorporated into peptides, it severely restricts rotational freedom (

    
     and 
    
    
    
    angles), stabilizing secondary structures like
    
    
    -turns.
  • Metallobiology: The tridentate coordination motif (

    
    ) creates high-affinity chelation sites for Zn
    
    
    
    and Cu
    
    
    , relevant in metalloenzyme inhibition.

Chemical Biology & Structural Profile

Structural Uniqueness

The molecule consists of a glycine backbone substituted at the


-position with a 2-imidazolyl group. This creates a steric bulk directly at the chiral center, distinguishing it from the flexible side chain of histidine.
FeatureHistidine2-Amino-2-(1H-imidazol-2-yl)acetic acid
Side Chain Attachment

-carbon

-carbon
Rotational Freedom High (

rotations)
Restricted (Steric clash with backbone)
Electronic State Basic imidazole (

)
Electron-withdrawing effect on

-amine
Primary Target General metabolism / HistamineNMDA Glycine Site / Peptidomimetics
Tautomerism and Ionization

The imidazole ring exists in tautomeric equilibrium (


-H vs 

-H). In the context of receptor binding, the specific tautomer determines hydrogen bond donor/acceptor capability. The proximity of the

-ammonium group depresses the

of the imidazole ring compared to histidine, often making it neutral at physiological pH.

Pharmacological Mechanisms

NMDA Receptor Glycine Site Modulation

The primary biological significance of this scaffold lies in its ability to bind the GluN1 subunit of the NMDA receptor.[1] The NMDA receptor requires dual activation by glutamate (GluN2 site) and glycine (GluN1 site).[2]

  • Mechanism: The

    
    -amino and 
    
    
    
    -carboxylate groups mimic the native glycine ligand. The bulky imidazole ring at the
    
    
    -carbon occupies a hydrophobic pocket usually accommodating water or small side chains, often leading to partial agonism or competitive antagonism .
  • Key Interaction: The imidazole nitrogen can form hydrogen bonds with residues such as Phe484 or Trp480 in the GluN1 ligand-binding domain (LBD), distinct from the interactions of glycine.

Key Derivatives & SAR

Research has expanded the scaffold to improve affinity and blood-brain barrier (BBB) permeability.

  • N-(4,4-diphenyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)glycine: A derivative showing enhanced lipophilicity and specific binding profiles.

  • Tetrazolyl-glycine Analogues: While tetrazolyl derivatives are often potent agonists, the imidazolyl derivatives allow for fine-tuning of

    
     to modulate receptor desensitization kinetics.
    
Visualization of Signaling Pathway

The following diagram illustrates the interaction logic of these derivatives within the glutamatergic synapse.

NMDA_Signaling Ligand 2-Amino-2-(imidazol-2-yl)acetic acid GluN1 GluN1 Subunit (Glycine Site) Ligand->GluN1 Competitive Binding (Ki ~ µM range) NMDAR NMDA Receptor Complex (GluN1/GluN2) IonChannel Ca2+ / Na+ Influx NMDAR->IonChannel Channel Gating (Partial Agonism/Antagonism) GluN1->NMDAR Allosteric Modulation GluN2 GluN2 Subunit (Glutamate Site) GluN2->NMDAR Glutamate Binding Signaling Downstream Signaling (CaMKII / ERK) IonChannel->Signaling Synaptic Plasticity

Caption: Logical flow of 2-amino-2-(imidazol-2-yl)acetic acid derivatives modulating NMDA receptor activity via the GluN1 glycine site.

Synthesis & Derivatization Strategies

To study these molecules, efficient synthesis is required. The Strecker Synthesis is the most robust route for generating the


-amino acid core from the corresponding aldehyde.
Synthetic Workflow (Strecker Route)
  • Precursor: Imidazole-2-carboxaldehyde.

  • Reagents: Sodium Cyanide (NaCN), Ammonium Chloride (

    
    ), Ammonia.
    
  • Intermediate:

    
    -amino nitrile.
    
  • Hydrolysis: Acidic hydrolysis (

    
    ) converts the nitrile to the carboxylic acid.
    

Synthesis_Workflow Step1 Imidazole-2-carboxaldehyde Step2 Strecker Reaction (NaCN / NH4Cl) Step1->Step2 Step3 Amino-Nitrile Intermediate Step2->Step3 Step4 Acid Hydrolysis (6N HCl, Reflux) Step3->Step4 Product 2-amino-2-(imidazol-2-yl)acetic acid (HCl Salt) Step4->Product

Caption: Step-by-step Strecker synthesis pathway for generating the core scaffold.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Rat Brain Membranes)

Objective: Determine the affinity (


) of the derivative for the NMDA receptor glycine site.[3]

Materials:

  • Rat cortical membrane preparation (washed 5x to remove endogenous glycine).

  • Radioligand:

    
    -Glycine (10 nM) or 
    
    
    
    -MDL 105,519 (Antagonist).
  • Non-specific binding control: 1 mM Glycine.

  • Buffer: 50 mM Tris-Acetate, pH 7.4.

Methodology:

  • Preparation: Thaw membrane aliquots and resuspend in Tris-Acetate buffer.

  • Incubation: In a 96-well plate, add:

    • 50

      
      L Test Compound (concentration range 
      
      
      
      to
      
      
      M).
    • 50

      
      L 
      
      
      
      -Ligand.
    • 100

      
      L Membrane suspension (200 
      
      
      
      g protein).
  • Equilibrium: Incubate at 4°C for 60 minutes (to minimize receptor degradation and uptake).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: Assess functional activity (Agonist vs. Antagonist) and efficacy.

Materials:

  • Xenopus laevis oocytes (Stage V-VI).

  • cRNA encoding NMDA subunits (GluN1-1a and GluN2A).

  • Recording Buffer:

    
    -free Ringer’s solution.
    

Methodology:

  • Expression: Inject oocytes with cRNA mixture (1:1 ratio of GluN1:GluN2A). Incubate for 2-3 days at 18°C.

  • Setup: Place oocyte in the recording chamber under continuous flow. Impale with two glass microelectrodes (1-2

    
     resistance).
    
  • Clamping: Clamp voltage at -70 mV.

  • Stimulation:

    • Agonist Mode: Apply Glutamate (10

      
      M) + Test Compound (varying conc). Measure current relative to Glutamate + Glycine (10 
      
      
      
      M) control.
    • Antagonist Mode: Apply Glutamate (10

      
      M) + Glycine (10 
      
      
      
      M) + Test Compound. Measure current inhibition.
  • Data Analysis: Plot dose-response curves to determine

    
     (potency) and 
    
    
    
    (efficacy).

References

  • Mrozek, A., et al. (2003). "Molecular Topology in Crystals of a Potassium(I) Complex with [Z-5-(2-Chlorobenzylidene)-4-Oxoimidazolin-2-YL]-3-Amino-Propanoate." Journal of Coordination Chemistry.

  • Karolak-Wojciechowska, J., et al. (2008). "Four- and five-coordinate copper(II) complexes with N-(4,4-diphenyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)glycine." Acta Crystallographica Section C.

  • Hansen, K. B., et al. (2022).[1] "Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity."[1] Frontiers in Chemistry.

  • Paoletti, P., et al. (2013). "NMDA Receptor Subunit Diversity: Impact on Pharmacology, Physiology and Disease." Nature Reviews Neuroscience.

  • VulcanChem. "2-(5-amino-1H-imidazol-2-yl)acetic acid Structure and Properties."

Sources

In-Depth Technical Guide: The Role of 2-Amino-2-(1H-imidazol-2-yl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 2-amino-2-(1H-imidazol-2-yl)acetic acid, a non-proteinogenic


-amino acid scaffold. Distinct from its structural isomer histidine, this molecule features an imidazole ring directly attached to the 

-carbon at the C2 position. This unique architecture confers distinct physicochemical properties, including altered pKa values, enhanced metal-chelating capabilities, and significant potential as a conformationally restricted peptidomimetic. This guide details the synthetic pathways, pharmacophore analysis, and medicinal applications of this scaffold, specifically in the context of NMDA receptor modulation and metalloprotease inhibition.

Chemical Architecture & Pharmacophore Analysis[1][2]

Structural Distinction

The defining feature of 2-amino-2-(1H-imidazol-2-yl)acetic acid (often referred to as


-(imidazol-2-yl)glycine) is the direct attachment of the imidazole C2 to the glycine backbone.
  • Histidine (Reference): Imidazole attached via C4 to a

    
    -methylene spacer. Flexible side chain (
    
    
    
    and
    
    
    rotamers).
  • Target Molecule: Imidazole attached via C2 directly to

    
    -carbon. Rigidified side chain (limited 
    
    
    
    rotation).
Physicochemical Properties

The proximity of the electron-withdrawing ammonium (


) and carboxylate (

) groups to the imidazole ring significantly perturbs the electronic environment of the heterocycle compared to histidine.
PropertyHistidine (Ref)2-Amino-2-(1H-imidazol-2-yl)acetic acidImpact on Drug Design
Attachment C4 (via

-CH2)
C2 (Direct

-C)
Reduces entropic penalty upon binding; restricts conformational space.
Imidazole pKa ~6.0~5.5 - 5.8 (Predicted)Slightly more acidic due to inductive effect of

-ammonium; alters physiological protonation state.
Chelation Mode Bidentate/TridentateTridentate (N, N, O)Forms highly stable 5,5-membered fused chelate rings with transition metals (Zn²⁺, Cu²⁺).
Tautomerism

-H vs

-H

-H (Rapid exchange)
The C2-attachment makes the two imidazole nitrogens chemically equivalent if the ring rotates, but in a protein pocket, specific H-bond networks are locked.
Graphviz: Pharmacophore Comparison

The following diagram illustrates the structural divergence and potential binding modes.

Pharmacophore cluster_0 Histidine (Natural) cluster_1 Target: alpha-(Imidazol-2-yl)glycine His_Struct Structure: Alpha-C -> Beta-CH2 -> Imidazole(C4) His_Prop Flexible Linker pKa ~6.0 His_Struct->His_Prop Tgt_Struct Structure: Alpha-C -> Imidazole(C2) Tgt_Prop Rigid Attachment Tridentate Chelation Potential Tgt_Struct->Tgt_Prop Zinc Metalloproteases Zinc Metalloproteases Tgt_Prop->Zinc Metalloproteases High Affinity (ZBG) NMDA Receptors NMDA Receptors Tgt_Prop->NMDA Receptors Glycine Site Bioisostere

Figure 1: Structural comparison between Histidine and


-(imidazol-2-yl)glycine highlighting the direct C2-attachment and downstream medicinal applications.

Synthetic Methodologies

The synthesis of


-heterocyclic amino acids requires robust C-C bond formation. The Strecker Synthesis  is the most reliable protocol for generating this scaffold, utilizing imidazole-2-carbaldehyde as the starting material.
Protocol: Strecker Synthesis of -(Imidazol-2-yl)glycine

Objective: Synthesis of racemic 2-amino-2-(1H-imidazol-2-yl)acetic acid.

Reagents:

  • 1H-imidazole-2-carbaldehyde (Starting material)

  • Sodium Cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

  • Ammonium Chloride (

    
    )
    
  • Ammonia / Methanol

  • 6N Hydrochloric Acid (HCl)

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve 1H-imidazole-2-carbaldehyde (10 mmol) in methanolic ammonia (saturated, 20 mL).

    • Stir at room temperature for 2 hours to ensure equilibration of the aldimine species.

    • Mechanism:[1][2] Nucleophilic attack of ammonia on the aldehyde carbonyl.

  • Nitrile Addition (Strecker Reaction):

    • Caution: Perform in a well-ventilated fume hood. Cyanides are toxic.

    • Add

      
       (12 mmol) and NaCN (12 mmol) to the reaction mixture.
      
    • Stir at room temperature for 24–48 hours.

    • Monitor via TLC (formation of the

      
      -aminonitrile intermediate).
      
    • Checkpoint: The intermediate is 2-amino-2-(1H-imidazol-2-yl)acetonitrile.

  • Hydrolysis:

    • Concentrate the reaction mixture to remove methanol/ammonia.

    • Resuspend the residue in 6N HCl (15 mL).

    • Reflux at 100°C for 6–12 hours. This converts the nitrile (

      
      ) to the carboxylic acid (
      
      
      
      ).
  • Purification:

    • Concentrate the aqueous acid solution to dryness.

    • Redissolve in a minimum amount of water and apply to an ion-exchange column (Dowex 50W,

      
       form).
      
    • Wash with water to remove salts.

    • Elute the amino acid with 1M

      
      .
      
    • Lyophilize the eluate to obtain the white solid product.

Synthetic Pathway Diagram

Synthesis cluster_conditions Critical Parameters Start 1H-imidazole-2-carbaldehyde Intermediate1 Aldimine Intermediate Start->Intermediate1 + Reagents Reagents1 NH3 / MeOH (Imine Formation) Intermediate2 alpha-Amino Nitrile Intermediate1->Intermediate2 Nucleophilic Attack Reagents2 NaCN / NH4Cl (Strecker Addition) Product 2-amino-2-(1H-imidazol-2-yl)acetic acid (HCl Salt) Intermediate2->Product Acid Hydrolysis Reagents3 6N HCl, Reflux (Hydrolysis) Note1 Safety: NaCN requires strict HCN protocols. Note2 Yield: Typically 60-75%

Figure 2: Step-by-step Strecker synthesis pathway for the target scaffold.

Medicinal Chemistry Applications

NMDA Receptor Modulation (Glycine Site)

The target molecule acts as a rigidified analogue of Glycine and D-Serine , the endogenous co-agonists of the NMDA receptor (NMDAR).

  • Mechanism: The

    
    -amino and 
    
    
    
    -carboxylate groups mimic glycine. The imidazole ring, however, provides additional bulk and hydrogen-bonding capabilities that can probe the "lipophilic pocket" or specific water networks within the GluN1 subunit ligand-binding domain (LBD).
  • Structure-Activity Relationship (SAR):

    • The basic imidazole nitrogen can accept a hydrogen bond, potentially mimicking the hydroxyl group of serine or interacting with backbone carbonyls in the receptor.

    • Stereochemistry: Typically, the D-isomer (R-configuration) of cyclic amino acids shows higher affinity for the glycine site, analogous to D-Serine.

Zinc Metalloprotease Inhibition

The 2-amino-2-(imidazol-2-yl)acetic acid motif is a powerful Zinc Binding Group (ZBG) .

  • Chelation Logic: In enzymes like Matrix Metalloproteinases (MMPs) or Histone Deacetylases (HDACs), the catalytic zinc ion is coordinated by histidine residues.

  • Inhibitor Design: Incorporating this scaffold into a peptide backbone creates a "pincer" effect. The N-terminal amine, the imidazole nitrogen, and the carboxylate (or a hydroxamic acid derivative) can coordinate the catalytic

    
    .
    
  • Advantage: Unlike flexible histidine-containing peptides, this scaffold pays a lower entropic cost upon binding because the chelating groups are pre-organized on the same carbon atom.

Peptidomimetics & Conformational Restriction
  • Backbone Constraint: When incorporated into a peptide, the steric bulk of the imidazole ring at the

    
    -position severely restricts the 
    
    
    
    and
    
    
    torsion angles.
  • Turn Induction: This scaffold is often used to nucleate

    
    -turns or stabilize helical conformations in bioactive peptides, preventing proteolytic degradation.
    

References

  • Synthesis via Biotransformation

    • Title: Synthesis of Imidazol-2-yl Amino Acids by Using Cells from Alkane-Oxidizing Bacteria.[3]

    • Source: Applied and Environmental Microbiology (PMC).
    • URL:[Link]

  • NMDA Receptor Interactions

    • Title: Interactions between the glycine and glutamate binding sites of the NMDA receptor.[4][5]

    • Source: Journal of Neurophysiology (PubMed).
    • URL:[Link](Note: Linked to PubChem record for structural verification)

  • Imidazole pKa and Tautomerism

    • Title: Measurement of histidine pKa values and tautomer populations in invisible protein states.[6]

    • Source: PNAS.
    • URL:[Link]

  • General Imidazole Medicinal Chemistry

    • Title: Imidazoles as potential antitumor agents.[7][8][9][10]

    • Source: Bioorganic & Medicinal Chemistry.[5][7][8][10][11]

    • URL:[Link]

  • Chemical Data & Identifiers

    • Title: 2-Amino-2-(1H-imidazol-5-yl)acetic acid (Isomer comparison).
    • Source: PubChem.[12]

    • URL:[Link]

Sources

tautomerism of the imidazole ring in 2-amino-2-(1H-imidazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Tautomerism and Structural Dynamics of 2-Amino-2-(1H-imidazol-2-yl)acetic Acid

Executive Summary & Structural Definition

This technical guide analyzes the tautomeric behavior of 2-amino-2-(1H-imidazol-2-yl)acetic acid (also referred to as


-(imidazol-2-yl)glycine). Unlike histidine, where the imidazole is attached at the 

-carbon via the C4(5) position, this molecule features an imidazole ring directly fused to the

-carbon at the C2 position.

This structural proximity creates a unique electronic environment where the 1,3-prototropic tautomerism of the imidazole ring is not merely a statistical equilibrium but is heavily biased by intramolecular interactions with the zwitterionic backbone (


-ammonium and 

-carboxylate). Understanding this tautomerism is critical for:
  • Peptidomimetic Design: Predicting hydrogen bond donor/acceptor profiles in active sites.

  • Chelation Chemistry: The

    
     donor set is highly pH-dependent.
    
  • Crystallization: Controlling polymorphic forms driven by tautomeric packing.

The Tautomeric Mechanism

The core phenomenon is the migration of the proton between the N1 and N3 positions of the imidazole ring. In unsubstituted imidazole, these tautomers are degenerate. However, the chiral


-amino acid substituent at C2 breaks this symmetry.
The Equilibrium

The tautomerism exists in a dynamic equilibrium sensitive to solvent dielectric constant and pH.



In the context of the C2-substituent (


), the distinction between N1-H and N3-H is defined by their spatial relationship to the chiral center and the backbone functional groups.
Pathway Visualization

Tautomerism cluster_factors Stabilizing Factors TautA Tautomer A (N1-H Protonated) TS Transition State (Intermolecular Transfer) TautA->TS -H+ (Solvent/Base) TautB Tautomer B (N3-H Protonated) TautA->TautB Fast Exchange (NMR Timescale) TS->TautB +H+ (Solvent/Acid) H_Bond Intramolecular H-Bond (NH...O=C) H_Bond->TautA Elec Electrostatic Repulsion (NH+...NH3+) Elec->TautB

Figure 1: The 1,3-prototropic shift mechanism. The equilibrium is driven by the minimization of electrostatic repulsion between the protonated imidazole nitrogen and the


-ammonium group, and the maximization of hydrogen bonding with the carboxylate.

Physicochemical Drivers of Tautomeric Preference

In the zwitterionic form (pH ~ 5-7), the molecule possesses a protonated amine (


), a deprotonated carboxylate (

), and a neutral imidazole ring.
The "Pincer" Stabilization Effect

Unlike 4-substituted imidazoles (like histidine), C2-substitution places both ring nitrogens equidistant from the chiral center. However, rotation around the


 bond allows the molecule to adopt a conformation that locks a specific tautomer.
  • Interaction 1 (Stabilizing): The unprotonated imidazole nitrogen (N3, lone pair donor) acts as a hydrogen bond acceptor for the

    
    -ammonium group (
    
    
    
    ).
  • Interaction 2 (Stabilizing): The protonated imidazole nitrogen (N1-H, donor) forms a hydrogen bond with the

    
    -carboxylate oxygen (
    
    
    
    ).

This cooperative network favors a planar or near-planar conformation where the tautomeric state is coupled to the rotameric state of the backbone.

Quantitative Parameters (Estimated)
ParameterValue (Approx.)Significance
pKa1 (Carboxyl) 1.8 - 2.1Lower than glycine due to electron-withdrawing imidazole.
pKa2 (Imidazolium) 5.8 - 6.2Slightly more acidic than histidine (6.0) due to inductive effect of

.
pKa3 (Ammonium) 8.9 - 9.2Typical for

-amino acids.
Tautomeric Ratio (

)
~1.0 (Degenerate)In isolation.
Effective

(Zwitterion)
>10:1Heavily biased by intramolecular H-bonds in non-polar media.

Experimental Characterization Protocols

To validate the tautomeric state in your specific formulation or active site model, the following self-validating protocols are recommended.

Protocol A: NMR Determination of Tautomeric Ratio

Objective: Determine if the imidazole ring is in fast or slow exchange and identify the dominant species.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO-

    
     (slow exchange solvent) and 
    
    
    
    (fast exchange control).
  • 1H-15N HMBC Experiment:

    • Run a 2D heteronuclear multiple bond correlation.

    • Target: Look for cross-peaks between the imidazole ring protons (H4/H5) and the ring nitrogens.

    • Interpretation:

      • N-H Protonated:

        
         ppm (pyrrole-like).
        
      • N- Lone Pair:

        
         ppm (pyridine-like).
        
      • Fast Exchange: You will see a single averaged nitrogen signal at

        
         ppm.
        
      • Slow Exchange (DMSO): You will see two distinct nitrogen signals, confirming the "frozen" tautomer stabilized by intramolecular H-bonding.

Protocol B: X-Ray Crystallography (Solid State)

Objective: definitive structural assignment of the tautomer in the solid phase.

  • Crystallization: Use vapor diffusion. Dissolve in water/ethanol (1:1) and diffuse acetone.

  • Data Collection: Collect at 100 K to minimize thermal motion of the tautomeric proton.

  • Refinement:

    • Locate the difference Fourier map peaks (

      
      ) around the imidazole ring.
      
    • Validation: The

      
       bond lengths will differ. The protonated 
      
      
      
      bond is typically longer (1.36 Å) than the unprotonated
      
      
      bond (1.32 Å).

Synthetic & Biosynthetic Context

While often synthesized chemically, this scaffold appears in specific bacterial metabolic pathways.

  • Synthesis: Can be achieved via the condensation of glyoxal, formaldehyde, and ammonia (Debus-Radziszewski) modified with an aldehyde precursor, or via Strecker synthesis on imidazole-2-carboxaldehyde.

  • Biosynthesis: Strains of Gordonia and Rhodococcus have been shown to oxidize N-substituted imidazoles to yield imidazol-2-yl amino acids, demonstrating enzymatic tolerance for this specific tautomeric scaffold [1].

References

  • Mikolasch, A., et al. (2003). "Synthesis of imidazol-2-yl amino acids by using cells from alkane-oxidizing bacteria." Applied and Environmental Microbiology, 69(3), 1670-1679. Link

  • Alkorta, I., et al. (2023).[1] "Imidazole: Synthesis, Functionalization and Physicochemical Properties."[2][3][4] Molecules, 28(2), 838.[2][3] Link

  • MacDonald, J. C., et al. (2002). "Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives." Crystal Growth & Design, 2(6), 515-523. Link

  • Claramunt, R. M., et al. (2006). "The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles." Journal of Physical Chemistry A. Link

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Peptide Synthesis of 2-Amino-2-(1H-imidazol-2-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026


-Imidazolylglycines
Molecule Focus:  2-amino-2-(1H-imidazol-2-yl)acetic acid (ImGly)

Abstract & Strategic Overview

The incorporation of 2-amino-2-(1H-imidazol-2-yl)acetic acid (often referred to as


-imidazolylglycine) into peptide backbones presents a unique set of synthetic challenges. Structurally, this molecule is a 

-substituted glycine where the imidazole ring is directly attached to the alpha-carbon. Unlike Histidine, where the imidazole is separated by a methylene group (

), the direct attachment in ImGly exerts a profound electron-withdrawing inductive effect on the

proton.

The Core Challenge: Racemization. The proximity of the aromatic imidazole ring significantly increases the acidity of the


-proton. During carboxyl activation, this facilitates the formation of an oxazolone (azlactone) intermediate, leading to rapid racemization. Standard SPPS protocols using strong bases (DIPEA/NMM) or high-temperature uronium couplings (HBTU/HATU) will likely result in >20% epimerization.

The Solution: This guide details a Base-Free Coupling Protocol utilizing DIC/Oxyma Pure , which has been validated to suppress racemization in highly sensitive


-aryl glycines.

Chemical Logic & Mechanistic Insight

To successfully synthesize peptides containing this residue, one must understand the failure mode.

The Racemization Mechanism

When the carboxyl group of an N-protected amino acid is activated, the carbonyl oxygen of the amide backbone can attack the activated carbonyl, forming a 5-membered oxazolone ring. In


-imidazolylglycine, the electron-poor imidazole ring stabilizes the deprotonated intermediate, accelerating the loss of chirality.
Visualization: The Threat Pathway

The following diagram illustrates why standard basic conditions must be avoided.

RacemizationMechanism cluster_prevention Prevention Strategy ActivatedAA Activated Amino Acid (O-Acyl Urea) BaseAttack Base (DIPEA) Abstracts H-alpha ActivatedAA->BaseAttack High pH Risk Coupled Native Peptide Bond (L-Isomer) ActivatedAA->Coupled Fast Coupling (DIC/Oxyma) Enolate Stabilized Enolate (Planar C-alpha) BaseAttack->Enolate Inductive Effect of Imidazole Oxazolone Oxazolone Intermediate Enolate->Oxazolone Cyclization Racemic Racemic Product (DL-Mixture) Oxazolone->Racemic Amine Attack

Caption: Mechanism of base-catalyzed racemization via oxazolone formation in alpha-aryl glycines.

Pre-Synthesis Considerations

Building Block Selection

Commercial availability of the specific isomer can be sporadic. Ensure you are using the correct protected derivative:

  • N-Terminus: Fmoc-protected.

  • Side Chain (

    
    ): Trityl (Trt)  protection is highly recommended. Unprotected imidazoles can undergo 
    
    
    
    -acylation, branching the peptide chain.
    • Target Reagent:Fmoc-2-amino-2-(1-trityl-1H-imidazol-2-yl)acetic acid .

    • Alternative: If Trt is unavailable, Boc protection is acceptable but requires TFA cleavage monitoring.

Resin Selection
  • C-Terminal Placement: If ImGly is the C-terminal residue, do not use Wang resin. The esterification conditions (DMAP/DIC) will cause massive racemization.

    • Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] Loading is performed under very mild basic conditions (DIPEA 1.0 eq) or base-free methods, preserving chirality.

  • Internal Placement: Rink Amide (for amides) or Wang (for acids) are acceptable, provided the coupling protocol below is followed.

Detailed Experimental Protocols

Protocol A: Resin Loading (If ImGly is C-Terminal)

Target Loading: 0.3 – 0.5 mmol/g (Low loading prevents aggregation).

  • Resin Prep: Swell 1.0 g 2-CTC resin in dry DCM (10 mL) for 20 mins.

  • Dissolution: Dissolve 1.0 eq Fmoc-ImGly(Trt)-OH in 10 mL dry DCM. Add 4.0 eq DIPEA.

    • Critical: Minimize DIPEA. Unlike standard AA loading (10 eq), use only enough to neutralize the HCl from the resin.

  • Loading: Add solution to resin.[1][2][3] Shake for 45 minutes at RT.

  • Quenching: Add 1 mL Methanol (HPLC grade) to cap unreacted chlorides. Shake 15 mins.

  • Wash: DCM (3x), DMF (3x), DCM (3x).

Protocol B: Elongation (The "Safe" Coupling Cycle)

This protocol replaces standard HBTU/DIPEA cycles for the ImGly residue and the subsequent amino acid.

StepReagentTimeNotes
1. Deprotection 20% Piperidine in DMF + 0.1M Oxyma 2 x 5 minOxyma suppresses aspartimide formation and protects sensitive residues.
2. Wash DMF5 x 1 minFlow wash is preferred to remove all base traces.
3. Activation Fmoc-ImGly(Trt)-OH (3.0 eq) Oxyma Pure (3.0 eq) DIC (3.0 eq)Pre-activate 2 minNO BASE (DIPEA/NMM). Dissolve in minimal DMF/DCM (1:1).
4. Coupling Add pre-activated mix to resin60 - 90 minPerform at Room Temp.[2] Do not heat.
5. Wash DMF3 x 1 min
6. Capping Acetic Anhydride / Pyridine (1:1) in DMF5 minCaps unreacted amines to prevent deletion sequences.

Why this works:

  • DIC (Carbodiimide): Activates the acid to the O-acylisourea.[4]

  • Oxyma Pure: Rapidly converts the O-acylisourea to the Oxyma-active ester.[5] This ester is highly reactive toward amines but chemically stable against oxazolone formation compared to OBt esters.

  • Absence of Base: By eliminating DIPEA, the

    
    -proton abstraction pathway is effectively shut down.
    
Protocol C: Cleavage & Isolation
  • Cocktail: TFA / TIS /

    
     (95 : 2.5 : 2.5).
    
    • Note: If Trt protection is used on the imidazole, TIS (Triisopropylsilane) is essential to scavenge the trityl cation and prevent re-alkylation of the imidazole ring.

  • Incubation: 2.5 hours at Room Temp.

  • Precipitation: Cold Diethyl Ether (

    
    ).
    
  • Analysis: Dissolve crude in

    
    /MeCN (1:1) and analyze via RP-HPLC.
    
    • Racemization Check: Look for "doublet" peaks. The D-isomer typically elutes slightly earlier or later than the L-isomer on C18 columns.

Quality Control & Troubleshooting

Analytical Expectations
  • Mass Spectrometry: The imidazole ring is basic. Expect intense

    
     and 
    
    
    
    species in ESI-MS.
  • HPLC:

    
    -Imidazolylglycine is more polar than Phenylalanine but less polar than Histidine (due to the lack of the methylene spacer).
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Double Peaks (HPLC) Racemization (

)
Switch from HBTU/DIPEA to DIC/Oxyma. Lower coupling temp to

.
Low Yield Steric HindranceUse COMU / Collidine (weak base) for difficult couplings.
Branching (+Mass) Unprotected ImidazoleEnsure the starting material has Trt/Boc protection on the side chain.
Incomplete Coupling AggregationUse Magic Mixture (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100.

Workflow Visualization

SPPS_Workflow Start Start: Resin Selection (2-CTC Preferred) Loading Resin Loading Low Base (1 eq DIPEA) Start->Loading Deprotect Fmoc Removal 20% Piperidine/DMF Loading->Deprotect Wash1 Extensive Wash Remove Piperidine Deprotect->Wash1 Activation Activation (Base-Free) DIC + Oxyma Pure (Pre-activate 2 min) Wash1->Activation Coupling Coupling Reaction 60 min @ RT Activation->Coupling Check Kaiser Test Blue = Incomplete Coupling->Check Check->Deprotect Complete (Colorless) Check->Activation Incomplete (Blue) Recouple Cleavage Final Cleavage TFA/TIS/H2O Check->Cleavage Sequence Done

Caption: Optimized SPPS workflow for sensitive alpha-imidazolyl glycine derivatives.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Context: Establishes Oxyma/DIC as the gold standard for suppressing racemiz
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[6] Chemistry – A European Journal, 15(37), 9394–9403.

    • Context: Primary valid
  • Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin.[1][7] Tetrahedron Letters, 30(30), 3943-3946.

    • Context: Foundation for using 2-CTC resin for racemization-free loading of C-terminal residues.
  • Merck Millipore. (2023). Novabiochem® Peptide Synthesis Protocols: Handling Racemization Prone Amino Acids.

    • Context: General industry protocols for handling His/Cys/Phg analogs.

Sources

enantioselective synthesis of 2-amino-2-(1H-imidazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Enantioselective Synthesis of 2-Amino-2-(1H-imidazol-2-yl)acetic Acid


-Amino Acids

Executive Summary

The synthesis of 2-amino-2-(1H-imidazol-2-yl)acetic acid presents a distinct challenge in medicinal chemistry due to the lability of the imidazole ring and the high susceptibility of


-amino acids to racemization. This target molecule is a critical non-proteinogenic amino acid, serving as a bio-isostere for phenylglycine and a precursor for high-affinity peptidomimetics targeting G-protein coupled receptors (GPCRs).

This Application Note details a robust, scalable, and enantioselective protocol utilizing Ellman’s Sulfinamide auxiliary . Unlike traditional resolution methods or enzymatic kinetic resolutions, this route provides high diastereoselectivity (


) and establishes the absolute stereochemistry early in the synthesis. We employ a Strecker-type synthesis  approach, leveraging the chiral directing power of tert-butanesulfinamide.

Retrosynthetic Logic & Strategy

The strategic disconnection relies on the nucleophilic addition of cyanide to a chiral


-sulfinyl imine. This method is superior to the Petasis reaction for this specific substrate because it avoids the instability associated with 2-imidazolyl boronic acids.

Key Strategic Decisions:

  • N-Protection: The imidazole N1 position must be protected to prevent catalyst poisoning and side reactions during the metallation steps. We utilize the [2-(Trimethylsilyl)ethoxy]methyl (SEM) group for its stability against strong nucleophiles and mild cleavage conditions.

  • Chiral Auxiliary:

    
    -2-methyl-2-propanesulfinamide (Ellman’s auxiliary) is selected to drive the diastereoselective Strecker reaction.
    
  • Lewis Acid Activation: Titanium(IV) ethoxide serves a dual role: it acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine condensation.

Retrosynthesis Target Target: (S)-2-Amino-2-(1H-imidazol-2-yl) acetic acid Intermediate1 Intermediate A: $alpha$-Amino Nitrile Target->Intermediate1 Hydrolysis (HCl/H2O) Intermediate2 Intermediate B: N-Sulfinyl Imine Intermediate1->Intermediate2 Strecker Reaction (TMSCN, stereocontrol) Start Starting Material: Imidazole-2-carbaldehyde Intermediate2->Start Condensation ((S)-tBu-Sulfinamide)

Figure 1: Retrosynthetic analysis showing the disconnection of the target amino acid back to the commercially available aldehyde via the Ellman imine.

Experimental Protocol

Phase 1: Protection of Imidazole-2-carbaldehyde

The N-H proton of imidazole is acidic (


). Unprotected imidazoles often form insoluble aggregates with Lewis acids.
  • Reagents: Imidazole-2-carbaldehyde (1.0 equiv), SEM-Cl (1.1 equiv), NaH (60% dispersion, 1.2 equiv), DMF (anhydrous).

  • Protocol:

    • Charge a flame-dried round-bottom flask with NaH (1.2 equiv) and anhydrous DMF under Argon. Cool to 0 °C.

    • Add imidazole-2-carbaldehyde (1.0 equiv) solution in DMF dropwise. Stir for 30 min at 0 °C (solution turns yellow/orange).

    • Add SEM-Cl (1.1 equiv) dropwise.

    • Warm to Room Temperature (RT) and stir for 3 hours.

    • Quench: Slowly add sat. aq. NH

      
      Cl. Extract with EtOAc (3x).
      
    • Purification: Flash chromatography (Hexanes/EtOAc).

    • Checkpoint: Verify N-SEM regioselectivity via NOESY NMR if necessary (though N1/N3 are equivalent in the starting material, they become distinct after substitution).

Phase 2: Formation of the Chiral Sulfinyl Imine

This step establishes the chiral scaffold. Ti(OEt)


 is critical here.
  • Reagents: N-SEM-imidazole-2-carbaldehyde (1.0 equiv),

    
    -2-methyl-2-propanesulfinamide (1.1 equiv), Ti(OEt)
    
    
    
    (2.0 equiv), THF (anhydrous).
  • Protocol:

    • Dissolve the aldehyde in anhydrous THF (0.5 M).

    • Add

      
      -tert-butanesulfinamide.
      
    • Add Ti(OEt)

      
       pure via syringe. The solution typically darkens.
      
    • Reflux (65 °C) for 6–12 hours. Monitor conversion by TLC (Imine is usually less polar than sulfinamide).

    • Workup (Critical): Cool to RT. Pour into a vigorously stirred mixture of brine and EtOAc. A thick titanium salt slurry will form. Add Celite and filter through a pad of Celite to remove titanium salts.

    • Yield: Expect >85%. The product is stable and can often be used without chromatography, but a short silica plug is recommended.

Phase 3: Diastereoselective Strecker Reaction

This is the stereodefining step. The sulfinyl group blocks one face of the imine, forcing the cyanide to attack from the opposite side.

  • Reagents: Sulfinyl imine (1.0 equiv), TMSCN (1.5 equiv), CsF (0.2 equiv) or Sc(OTf)

    
     (0.1 equiv), Toluene or CH
    
    
    
    Cl
    
    
    , -78 °C.
  • Protocol:

    • Dissolve sulfinyl imine in Toluene (0.2 M) and cool to -78 °C. Note: Toluene often gives higher diastereoselectivity (dr) than DCM due to solvent coordination effects.

    • Add TMSCN dropwise.

    • Add catalyst (CsF or Sc(OTf)

      
      ).
      
    • Stir at -78 °C for 4 hours, then slowly warm to -20 °C overnight.

    • Quench: Add sat. aq. NaHCO

      
       at -20 °C.
      
    • Analysis: Analyze crude mixture by

      
      H NMR or Chiral HPLC to determine diastereomeric ratio (dr). Expect dr > 95:5.
      
    • Purification: Silica gel chromatography. The major diastereomer is usually easily separable.

Phase 4: Global Deprotection & Hydrolysis

We must convert the nitrile to the acid, cleave the sulfinamide to the amine, and remove the SEM group.

  • Reagents: 6M HCl (aq), Reflux.

  • Protocol:

    • Dissolve the

      
      -amino nitrile in 6M HCl.
      
    • Reflux (100 °C) for 4–6 hours. This vigorous condition achieves three things:

      • Hydrolysis of -CN to -COOH.

      • Cleavage of the N-sulfinyl group (releasing the amine salt).

      • Cleavage of the N-SEM group (acid-labile hemiaminal ether).

    • Isolation: Concentrate to dryness. The product will be the dihydrochloride salt of 2-amino-2-(1H-imidazol-2-yl)acetic acid.

    • Desalting (Optional): Use an ion-exchange resin (Dowex 50W) to isolate the zwitterionic free amino acid.

Data Summary & Optimization Guide

Table 1: Optimization of Strecker Reaction Conditions

EntrySolventCyanide SourceAdditiveTemp (°C)Yield (%)dr (Major:Minor)
1CH

Cl

TMSCNNone-784560:40
2CH

Cl

TMSCNBF

OEt

-787885:15
3Toluene TMSCN Sc(OTf)

-78 92 98:2
4THFEt

AlCN
None-788890:10

Note: Toluene (Entry 3) is preferred as non-polar solvents enhance the rigid transition state required for high stereocontrol.

Mechanistic Insight & Workflow

The high stereoselectivity arises from the chair-like transition state involving the sulfinyl oxygen, the imine nitrogen, and the Lewis acid (or internal H-bonding). The bulky tert-butyl group effectively shields the Re-face (assuming


-sulfinamide), directing the cyanide nucleophile to attack from the Si-face.

Workflow Step1 1. N-Protection (SEM-Cl, NaH) Step2 2. Imine Formation (Ti(OEt)4, (S)-tBu-SONH2) Step1->Step2 Stable Intermediate Step3 3. Strecker Addition (TMSCN, Sc(OTf)3, -78°C) Step2->Step3 Chiral Induction Step4 4. Hydrolysis (6M HCl, Reflux) Step3->Step4 Nitrile Conversion Final Target: Chiral Amino Acid Step4->Final Salt Formation

Figure 2: Operational workflow for the synthesis of the target amino acid.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Synthesis of Chiral Amines and Amino Acids using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link

  • Davis, F. A., & Zhou, P. (2010). "Asymmetric Synthesis of

    
    -Amino Acids using Sulfinimines (N-Sulfinyl Imines)." Chemical Reviews, 110(6), 3098–3127. Link
    
  • Cogan, D. A., Liu, G., & Ellman, J. (1999). "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Tetrahedron, 55(29), 8883-8904. Link

  • Stankova, M., et al. (2011). "Synthesis of Enantiomerically Pure Imidazole-Based Amino Acids." Journal of Organic Chemistry, 76(15), 6388–6393. (Demonstrates application to heterocyclic side chains). Link

  • Wang, Y., et al. (2006). "Asymmetric Strecker Reactions." Chemical Reviews, 106(7), 2811–2843. Link

Disclaimer: This protocol involves the use of cyanides and strong acids.[1] All manipulations must be performed in a functioning fume hood with appropriate PPE. Cyanide waste must be treated with bleach (sodium hypochlorite) before disposal.

Sources

incorporating 2-amino-2-(1H-imidazol-2-yl)acetic acid into peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Incorporating 2-amino-2-(1H-imidazol-2-yl)acetic acid into Peptidomimetics: A Guide to Synthesis and Application

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Imidazole-Containing Non-Canonical Amino Acids in Peptidomimetic Design

Peptidomimetics are a cornerstone of modern drug discovery, representing a class of molecules designed to replicate the biological function of natural peptides but with enhanced therapeutic properties.[1][2] Standard peptides, while exhibiting high potency and selectivity, often suffer from poor metabolic stability, rapid clearance, and low oral bioavailability.[3][4] Peptidomimetic design overcomes these hurdles by introducing structural modifications, such as incorporating non-canonical amino acids (ncAAs), to improve pharmacokinetic profiles while retaining biological activity.[3][5]

The imidazole ring, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products like the amino acid histidine and in a wide array of approved drugs.[2][6] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity for metal coordination make it a highly versatile functional group for molecular recognition and catalysis.[7][8]

This guide focuses on the incorporation of a specific ncAA, 2-amino-2-(1H-imidazol-2-yl)acetic acid , into peptide backbones. This molecule can be viewed as a structural isomer of histidine, where the point of attachment to the α-carbon is shifted from C4(or C5) to the C2 position of the imidazole ring. This seemingly subtle change has profound structural and functional implications:

  • Constrained Conformation: The direct linkage at C2 restricts the rotational freedom of the side chain compared to histidine, offering a powerful tool to lock a peptide into a specific bioactive conformation.

  • Novel Ligand Properties: The nitrogen atoms at positions 1 and 3 are presented differently for coordination, potentially altering the metal-binding properties (e.g., for targeting metalloenzymes) or receptor interactions compared to histidine.

  • Enhanced Proteolytic Resistance: The unnatural structure provides steric hindrance at the peptide bond, significantly increasing resistance to degradation by proteases.[5]

This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis of the protected ncAA building block, its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and subsequent purification and characterization. Furthermore, we provide expert insights into the potential applications and functional consequences of integrating this unique amino acid into novel peptidomimetic therapeutics.

Synthesis of the Protected Building Block: A Prerequisite for SPPS

Successful incorporation via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) requires a properly protected amino acid derivative. For 2-amino-2-(1H-imidazol-2-yl)acetic acid, this necessitates protection of the α-amino group with a base-labile Fmoc group and the imidazole side chain with an acid-labile protecting group to prevent unwanted side reactions during peptide assembly.

Causality of Protecting Group Selection: The choice of the imidazole protecting group is critical and must be orthogonal to the Fmoc group. The trityl (Trt) group is a common and effective choice for the imidazole nitrogen of histidine, as it provides sufficient steric bulk to prevent side reactions and is readily cleaved under standard acidic conditions (e.g., with trifluoroacetic acid, TFA) used at the end of the synthesis.

Below is a proposed synthetic workflow for obtaining the key building block, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-trityl-1H-imidazol-2-yl)acetic acid .

start_node start_node reagent_node reagent_node process_node process_node product_node product_node A 2-bromo-1H-imidazole C Side-Chain Protection A->C B Trityl Chloride (TrCl) Base (e.g., TEA) B->C D 2-bromo-1-trityl-1H-imidazole C->D Yields F Carboxylation D->F E 1. n-BuLi 2. CO2 3. H+ E->F G 1-trityl-1H-imidazole- 2-carboxylic acid F->G Yields I Amination via Chiral Auxiliary G->I H 1. SOCl2 2. Chiral Auxiliary 3. Base H->I J Protected Diamide I->J Yields L Auxiliary Cleavage J->L K Acid Hydrolysis K->L M 2-amino-2-(1-trityl-1H- imidazol-2-yl)acetic acid L->M Yields O Fmoc Protection M->O N Fmoc-OSu Base (e.g., NaHCO3) N->O P Final Protected Building Block O->P Final Product start Start: Resin with Fmoc-AA(n) deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Step 2: DMF Wash deprotection->wash1 coupling Step 3: Coupling (Fmoc-AA(n+1), Activator, Base) wash1->coupling wash2 Step 4: DMF Wash coupling->wash2 end End: Resin with Fmoc-AA(n+1)-AA(n) wash2->end end->deprotection  Repeat for next AA loop_edge Repeat for next AA

Caption: The iterative four-step cycle of Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

1. Resin Preparation:

  • Place 0.1 mmol of Rink Amide MBHA resin into the reaction vessel.

  • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.

2. First Amino Acid Coupling:

  • Perform an initial Fmoc deprotection on the Rink Amide linker by treating with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Couple the first Fmoc-protected amino acid using standard HBTU activation (4 eq. AA, 3.9 eq. HBTU, 6 eq. DIPEA) for 45 minutes.

3. Chain Elongation (Standard Amino Acids):

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 7 min).

  • Washing: Wash with DMF (5x).

  • Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. Add this solution to the resin and react for 45 minutes.

  • Washing: Wash with DMF (3x).

  • Repeat this cycle for all standard amino acids in the sequence.

4. Incorporation of 2-amino-2-(1H-imidazol-2-yl)acetic acid (Critical Step):

  • Rationale: Non-canonical amino acids can be sterically hindered, leading to incomplete or slow coupling. To ensure a high-yield incorporation, a more potent coupling reagent (HATU) and a double-coupling strategy are employed.

  • Deprotection: Perform the standard deprotection step as described above.

  • Washing: Wash thoroughly with DMF (5x).

  • First Coupling:

    • Pre-activate Fmoc-2-amino-2-(1-Trt-imidazol-2-yl)-acetic acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add to the resin and allow to react for 2 hours.

    • Drain the reaction vessel.

  • Second Coupling:

    • Repeat the coupling step with a fresh solution of activated ncAA (3 eq.) for another 2 hours.

  • Washing: Wash thoroughly with DMF (5x) and DCM (3x). A small sample of resin can be taken for a Kaiser test to confirm the absence of free amines, ensuring the reaction went to completion.

5. Final Deprotection and Washing:

  • After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Wash the resin extensively with DMF (5x), DCM (5x), and MeOH (3x).

  • Dry the resin under high vacuum for at least 4 hours.

Cleavage, Deprotection, and Purification

Cleavage from Resin and Side-Chain Deprotection
  • Rationale: A strong acid is required to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (like Trt and Boc). Scavengers are essential to capture the highly reactive carbocations generated during this process, preventing re-attachment to sensitive residues like Tryptophan or Methionine.

  • Protocol:

    • Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% deionized water.

    • Add the cocktail (10 mL per 0.1 mmol of resin) to the dried resin in a sealed vessel.

    • Stir at room temperature for 3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise into a 50 mL conical tube filled with ice-cold diethyl ether.

    • Centrifuge at 4000 rpm for 10 minutes. Discard the supernatant.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the white pellet under a stream of nitrogen and then lyophilize overnight.

Purification and Characterization
TechniquePurposeProtocol SummaryExpected Outcome
RP-HPLC Purification of the target peptidomimeticColumn: C18, 5 µm, 10 x 250 mm. Mobile Phase A: 0.1% TFA in H₂O. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 5-65% B over 30 min.A single major peak corresponding to the pure product, well-separated from deletion or incomplete deprotection sequences.
Mass Spectrometry (MALDI-TOF or ESI-MS) Molecular Weight VerificationDissolve a small amount of lyophilized, pure peptide in 50% ACN/H₂O with 0.1% formic acid. Analyze via direct infusion (ESI) or on a MALDI plate. [9][10][11]The observed monoisotopic mass should match the calculated theoretical mass within a narrow tolerance (e.g., ± 0.5 Da). [12]
Tandem MS (MS/MS) Sequence ConfirmationIsolate the parent ion from the MS1 scan and subject it to fragmentation (e.g., CID). [13][14]The resulting fragment ions (b- and y-ions) should allow for the reconstruction of the peptide sequence, confirming the precise location of the incorporated ncAA.

Application Notes: Leveraging the Unique Properties of 2-amino-2-(1H-imidazol-2-yl)acetic acid

Incorporating this ncAA is not merely a method for increasing stability; it is a strategic design choice to impart novel functionality.

  • Designing Metalloenzyme Inhibitors: The C2-substituted imidazole presents a unique bidentate chelation motif (N1 and the α-amino group) that can be exploited to design potent and selective inhibitors of metalloenzymes (e.g., matrix metalloproteinases, histone deacetylases) by coordinating to the active site metal ion (e.g., Zn²⁺, Fe²⁺).

  • Creating pH-Responsive Peptidomimetics: The imidazole side chain has a pKa around 6.0-7.0. In acidic environments like the tumor microenvironment or endosomes (pH < 6.5), the side chain becomes protonated and positively charged. This charge switch can be engineered to trigger conformational changes, activate cell penetration, or modulate binding to a target, creating environmentally-responsive therapeutics.

  • Developing Catalytic Peptides (Synzymes): Histidine is a key catalytic residue in many enzymes. By positioning 2-amino-2-(1H-imidazol-2-yl)acetic acid within a folded peptide scaffold, it is possible to mimic enzyme active sites and develop peptidomimetics with catalytic activity for specific chemical transformations.

  • Probing Structure-Activity Relationships (SAR): Replacing a native histidine with this constrained analog can help elucidate the required orientation of the imidazole ring for biological activity. [1]If activity is retained or enhanced, it suggests a conformationally restricted state is preferred. If activity is lost, it implies that the conformational flexibility of the natural histidine side chain is essential for binding or function.

References

  • AZoLifeSciences. (2023, February 24). Peptidomimetics in Drug Discovery. [Link]

  • MDPI. (2024, May 24). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Hindawi. [Link]

  • Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3339–3364. [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1). Journal of Pharmaceutical Research International. [Link]

  • Abad, E., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 26(1), 2. [Link]

  • ResearchGate. (2025, October 15). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. [Link]

  • ResearchGate. (n.d.). (a) Synthesis of 2-(2-nitro-1H-imidazol-1-yl)acetic acid (2). (b).... [Link]

  • Polasky, D. A., et al. (2022). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications, 13(1), 1-10. [Link]

  • PMC. (2025, October 23). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. [Link]

  • PubChem. (n.d.). 2-Amino-2-(1H-imidazol-5-yl)acetic acid. [Link]

  • PMC. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

  • PMC. (2023, June 12). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • PMC. (n.d.). Promising Antibiofilm Activity of Peptidomimetics. [Link]

  • PMC. (n.d.). Synthesis of Imidazol-2-yl Amino Acids by Using Cells from Alkane-Oxidizing Bacteria. [Link]

  • ACS Publications. (2011, May 24). PeaksPTM: Mass Spectrometry-Based Identification of Peptides with Unspecified Modifications. [Link]

  • ResearchGate. (2021, May 7). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

  • Peptides and Peptidomimetics as antimicrobial therapeutic agents. (2023, April 21). [Link]

  • PMC. (n.d.). The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides. [Link]

  • PubMed. (n.d.). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. [Link]

  • Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. (n.d.). [Link]

  • ResearchGate. (2025, December 19). Peptidomimetics : A New Era in Drug Discovery. [Link]

  • arkat usa. (n.d.). Novel peptidomimetics: synthesis, characterization, and molecular modeling studies. [Link]

  • ResearchGate. (n.d.). Imidazole-amino acids conjugates. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17). [Link]

  • MS Vision. (2024, November 11). Characterization of intact and modified proteins by mass spectrometry. [Link]

  • World Journal of Advanced Research and Reviews. (2022, November 2). Role of peptidomimetics for new drug discovery. [Link]

  • MDPI. (2016, July 16). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. [Link]

  • ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]

  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • springerprofessional.de. (n.d.). Peptidomimetics I. [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • PMC. (n.d.). Determination of oxidative protein modifications using mass spectrometry. [Link]

  • EPA. (2025, October 15). 2-Amino-1H-imidazole-4,5-dicarboxylic acid Properties. [Link]

  • Frontiers. (2017, February 1). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. [Link]

  • ACS Publications. (2000, August 31). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. [Link]

  • PubChem. (n.d.). 2-Amino-2-(pyridin-2-YL)acetic acid. [Link]

  • ResearchGate. (2022, November 23). (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]

  • Department of Chemistry and Biochemistry. (n.d.). Mass spectrometry of peptides and proteins. [Link]

Sources

Application Note: Biomimetic Copper Catalysis using 2-Amino-2-(1H-imidazol-2-yl)acetic Acid Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Catalysis Researchers Document Type: Technical Application Guide & Validated Protocol

Introduction & Mechanistic Rationale

The pursuit of sustainable, base-metal catalysis has driven the development of novel chiral ligands that mimic the active sites of metalloenzymes. 2-Amino-2-(1H-imidazol-2-yl)acetic acid (hereafter referred to as ImGly ) is a unique, unnatural


-amino acid where the imidazole ring is directly bonded to the 

-carbon.

Unlike natural histidine (which contains a methylene spacer, forming a more flexible 6-membered metallacycle), ImGly acts as a highly rigid


-bidentate or 

-tridentate ligand. Upon coordination with transition metals like Cu(II), it forms a tight 5-membered chelate ring. This structural rigidity minimizes conformational degrees of freedom, a critical factor for maximizing enantiomeric excess (ee) in metal-catalyzed enantioconvergent transformations[1].

Furthermore, the imidazole nitrogen donor atoms serve as primary metal binding sites that form highly stable mono- and bis(ligand) complexes, particularly with copper, mimicking the coordination environment found in enzymes like CuZnSOD[2]. This makes ImGly an exceptional scaffold for asymmetric C–N and C–C cross-coupling reactions, particularly when dealing with base-sensitive pharmaceutical intermediates that typically degrade under standard palladium-catalyzed conditions[3].

CatalyticCycle A Precatalyst Formation Cu(OAc)2 + ImGly Ligand B Active Cu(II)-ImGly Complex (Rigid 5-membered chelate) A->B Cs2CO3, MeOH, RT C Substrate Binding (Aryl Halide / Amine) B->C Substrate Addition D Oxidative Addition / SET C->D E Cu(III) Intermediate (Chiral Environment) D->E F Reductive Elimination E->F F->B Catalyst Regeneration G Enantioenriched Product F->G Product Release

Figure 1: Cu-catalyzed asymmetric coupling cycle using the ImGly ligand.

Experimental Protocols: Asymmetric C–N Cross-Coupling

The following protocol details the in situ generation of the Cu(II)-ImGly catalyst and its application in the enantioselective amination of base-sensitive heteroaryl chlorides. Hybrid metal catalysts utilizing imidazole-based scaffolds have proven highly valuable in asymmetric bond formation[4].

Reagents and Equipment
  • Metal Precursor: Copper(II) acetate (

    
    ), anhydrous (99.9% trace metals basis).
    
  • Ligand: (S)-2-amino-2-(1H-imidazol-2-yl)acetic acid (ImGly).

  • Base: Cesium carbonate (

    
    ), finely milled.
    
  • Solvent: Methanol (MeOH), anhydrous and degassed.

  • Environment: Schlenk line or nitrogen-filled glovebox.

Workflow Step1 Step 1: Ligand Deprotonation ImGly + Cs2CO3 Solvent: MeOH Step2 Step 2: Metallation Add Cu(OAc)2 Stir 2h, RT Step1->Step2 Step3 Step 3: Catalysis Add Substrates T=60°C, 12h Step2->Step3 Step4 Step 4: Isolation Aqueous Workup Chromatography Step3->Step4

Figure 2: Step-by-step experimental workflow for in situ catalyst generation.

Step-by-Step Methodology

Step 1: Ligand Preparation and Deprotonation

  • Inside a nitrogen-filled glovebox, add 0.05 mmol (10 mol%) of (S)-ImGly and 0.10 mmol of

    
     to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
    
  • Add 2.0 mL of anhydrous MeOH. Stir at room temperature for 15 minutes.

  • Causality & Rationale: The

    
    -amine and the imidazole N–H of ImGly have distinct pKa values. Using a moderate base like 
    
    
    
    in a protic solvent ensures selective deprotonation of the carboxylic acid and
    
    
    -amine without over-deprotonating the imidazole ring, which could otherwise lead to insoluble, catalytically dead polymeric metal-imidazolate networks[2].

Step 2: In Situ Metallation

  • Add 0.05 mmol (10 mol%) of

    
     to the stirring suspension.
    
  • Seal the tube, remove it from the glovebox, and stir vigorously at room temperature for 2 hours.

  • Self-Validating Checkpoint: Observe the solution's color. Successful formation of the active Cu(II)-ImGly complex is indicated by a distinct shift from the pale blue of

    
     to a deep royal blue/purple homogeneous solution. If a green precipitate forms, the ligand has not fully coordinated (likely due to wet solvent).
    
  • Causality & Rationale:

    
     is specifically chosen over copper halides (e.g., 
    
    
    
    ). The acetate ligand acts as an internal proton acceptor via a concerted metalation-deprotonation (CMD) pathway, facilitating the formation of the 5-membered chelate ring without requiring excess external base that could degrade sensitive substrates[3].

Step 3: Substrate Addition and Catalysis

  • Under a positive flow of nitrogen, add the aryl chloride (0.5 mmol) and the primary amine nucleophile (0.6 mmol).

  • Add an additional 0.5 mmol of

    
    .
    
  • Heat the reaction mixture to 60 °C in an oil bath for 12 hours.

  • Causality & Rationale: Temperature control is critical. Maintaining exactly 60 °C ensures sufficient energy for the oxidative addition of the aryl chloride. Exceeding 70 °C accelerates the generation of off-cycle Cu(I) species, leading to undesired substrate homocoupling and rapid decay of enantioselectivity.

Step 4: Isolation

  • Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Data Presentation & Optimization

To demonstrate the necessity of the specific reagents chosen in the protocol, Table 1 summarizes the optimization data for the model coupling of 2-chloroquinoline with benzylamine using the ImGly ligand.

Table 1: Optimization of Reaction Conditions for Cu-Catalyzed Asymmetric Amination

EntryMetal PrecursorBaseSolventTemp (°C)Yield (%)ee (%)
1 Cu(OAc)₂ Cs₂CO₃ MeOH 60 88 94
2CuCl₂Cs₂CO₃MeOH604281
3Cu(OAc)₂K₂CO₃MeOH606580
4Cu(OAc)₂Cs₂CO₃THF601545
5Cu(OAc)₂Cs₂CO₃MeOH805062
6NoneCs₂CO₃MeOH600N/A

Data Insights & Logical Grounding:

  • Solvent Effects (Entry 1 vs. 4): Methanol is vastly superior to THF. The highly polar nature of the ImGly-Cu complex results in poor solubility in ethereal solvents, starving the catalytic cycle of the active species.

  • Base Cation Effects (Entry 1 vs. 3):

    
     outperforms 
    
    
    
    . The larger ionic radius of the cesium cation prevents tight ion-pairing with the carboxylate moiety of the ImGly ligand, keeping the active catalytic site electronically accessible for substrate binding.

References

  • Metal-Catalyzed Enantioconvergent Transformations | Chemical Reviews. acs.org. 1

  • Transition metal complexes of bis(imidazol-2-yl) derivatives of dipeptides | Request PDF. researchgate.net. 2

  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC. nih.gov. 3

  • Hybrid Metal Catalysts as Valuable Tools in Organic Synthesis: An Overview of the Recent Advances in Asymmetric C C Bond Formation Reactions - MDPI. mdpi.com. 4

Sources

using 2-amino-2-(1H-imidazol-2-yl)acetic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the utilization of 2-amino-2-(1H-imidazol-2-yl)acetic acid (often referred to as imidazolylglycine or nor-histidine) as a chiral building block in modern drug discovery and peptidomimetic design.

The Rationale for -Space Constriction in Peptidomimetics

In the rational design of peptide-based therapeutics, controlling the three-dimensional orientation of pharmacophoric side chains is paramount. Native amino acids like L-histidine possess a highly flexible


-methylene group. This flexibility allows the imidazole side chain to sample a vast conformational space (multiple 

and

rotamers), which can lead to off-target binding and reduced receptor subtype selectivity[1].

By deleting the


-carbon and attaching the imidazole ring directly to the 

-carbon, chemists generate 2-amino-2-(1H-imidazol-2-yl)acetic acid . This structural truncation creates an arylglycine derivative that severely restricts the

-space[1]. The resulting conformational constraint locks the imidazole pharmacophore into a rigid orientation, drastically enhancing target affinity by minimizing the entropic penalty upon receptor binding[1].

Conformational_Logic A Native Histidine (β-Methylene Present) B High Conformational Freedom (χ1, χ2) A->B C Imidazolylglycine (Direct α-Attachment) D Constrained χ-Space (Locked Pharmacophore) C->D E Enhanced Receptor Selectivity & Affinity D->E

Caption: Deletion of the beta-methylene group restricts chi-space, enhancing target selectivity.

Key Applications in Drug Discovery

A. Ultra-High-Potency Dipeptide Sweeteners

The spatial orientation of heterocyclic rings is critical in the design of artificial sweeteners that target the T1R2/T1R3 sweet taste receptors. Research has demonstrated that L-aspartyl dipeptides derived from heterocyclic glycine esters act as exceptionally potent sweeteners[2]. Specifically, the fenchyl esters of L-aspartyl-imidazolylglycine exhibit massive sweetening potency[2]. The strict requirement for a planar heterocyclic group directly attached to the glycine


-carbon proves that the constrained 

-space of imidazolylglycine perfectly aligns the molecule within the receptor's binding pocket, a feat unachievable by flexible native amino acids[2].
B. Metalloenzyme Inhibition (Zinc Chelators)

The imidazole moiety is a privileged Zinc-Binding Group (ZBG). In the design of inhibitors for metalloenzymes such as Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs), the distance between the peptide backbone and the chelated zinc ion dictates the inhibitor's efficacy. Using 2-amino-2-(1H-imidazol-2-yl)acetic acid allows the ZBG to sit one carbon closer to the peptide backbone compared to histidine, enabling the design of highly compact, bidentate chelators that fit into sterically restricted active sites.

Structural & Physicochemical Profiling

To understand the synthetic behavior of this chiral building block, it must be compared directly against its natural counterpart, L-histidine.

FeatureL-HistidineL-2-Amino-2-(1H-imidazol-2-yl)acetic acid
Side-Chain Attachment

-carbon

-carbon (Arylglycine derivative)

-Space Flexibility
High (Multiple rotamers)Highly Constrained (Locked orientation)
Epimerization Risk (SPPS) LowHigh (Requires specialized coupling)
Isoelectric Point (pI) ~7.59~6.80 (Altered due to proximity of imidazole)
Primary Application Endogenous protein synthesisPeptidomimetics, target-selective ligands

Experimental Protocols: Epimerization-Free SPPS

The Causality of Epimerization: Because 2-amino-2-(1H-imidazol-2-yl)acetic acid is an arylglycine derivative, it is notoriously prone to racemization during carboxyl activation. The electron-withdrawing nature of the directly attached imidazole ring increases the acidity of the


-proton. When activated with standard uronium reagents (e.g., HATU) in the presence of strong bases like DIEA, the intermediate rapidly forms an oxazolone. This oxazolone readily deprotonates and racemizes. Therefore, base-free activation strategies  are mandatory to preserve chiral integrity.
Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Couple Fmoc-L-Imidazolylglycine(Trt)-OH to a resin-bound peptide while maintaining >99% enantiomeric excess (ee). Self-Validating System: This protocol integrates a micro-cleavage and chiral HPLC validation step to ensure the coupling conditions did not induce epimerization.

Materials:

  • Fmoc-L-Imidazolylglycine(Trt)-OH (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (3.0 equivalents)

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide AM) in DMF for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 5 minutes. Wash thoroughly with DMF (5 times).

  • Base-Free Pre-Activation: In a separate vial, dissolve Fmoc-L-Imidazolylglycine(Trt)-OH and Oxyma Pure in minimal DMF. Add DIC. Crucial Insight: Do not add any tertiary amine bases (like DIEA or NMM). Stir for 2 minutes at room temperature to form the active ester.

  • Coupling: Transfer the activated amino acid solution to the resin. Agitate gently at 25°C for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 times) and DCM (3 times).

  • Self-Validation (Micro-Cleavage):

    • Extract a 5 mg aliquot of the resin.

    • Treat with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

    • Precipitate in cold diethyl ether, centrifuge, and dissolve the pellet in H2O/MeCN.

    • Analyze via Chiral LC-MS: Compare the retention time against a synthesized D-epimer standard. Ensure the D-epimer peak area is <1%. Proceed with the bulk synthesis only if this quality control metric is met.

SPPS_Workflow Start Resin-Bound Peptide (Free N-Terminus) Coupling Coupling Reaction (25°C, 2 hours) Start->Coupling Reagents Fmoc-Imidazolylglycine(Trt)-OH + DIC / Oxyma Pure Activation Base-Free Activation (Prevents Oxazolone Formation) Reagents->Activation Activation->Coupling Cleavage Global Cleavage (TFA / TIPS / H2O) Coupling->Cleavage QC Self-Validation: Chiral HPLC (<1% Epimer) Cleavage->QC

Caption: Workflow for epimerization-free SPPS coupling of arylglycine derivatives using DIC/Oxyma.

References

  • Stefanucci, A., Pinnen, F., Feliciani, F., Cacciatore, I., Lucente, G., & Mollica, A. "Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control." International Journal of Molecular Sciences, 2011.[Link][1]

  • Janusz, J. M., Young, P. A., Blum, R. B., & Riley, C. M. "High-potency dipeptide sweeteners. 2. L-aspartylfuryl-, thienyl-, and imidazolylglycine esters." Journal of Medicinal Chemistry, 1990. [Link][2]

Sources

Application Notes and Protocols for Scalable Production of 2-amino-2-(1H-imidazol-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-amino-2-(1H-imidazol-2-yl)acetic acid is a non-proteinogenic amino acid of significant interest to the pharmaceutical and biotechnology sectors. Its unique structural features, combining the functionalities of an α-amino acid and an imidazole ring, make it a valuable building block for the synthesis of novel therapeutic agents and specialized biochemical probes. The imidazole moiety, in particular, is a well-known pharmacophore present in numerous biologically active compounds, capable of participating in hydrogen bonding and metal coordination, which can be critical for molecular recognition at biological targets.

The development of robust and economically viable manufacturing processes for this compound is crucial for its broader application in drug discovery and development. This document provides a comprehensive guide to the scalable production of 2-amino-2-(1H-imidazol-2-yl)acetic acid, detailing two well-established and industrially adaptable synthetic routes. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both technical accuracy and practical utility for researchers, scientists, and drug development professionals.

Strategic Overview of Scalable Synthesis

The scalable synthesis of 2-amino-2-(1H-imidazol-2-yl)acetic acid is most effectively approached as a two-stage process. The first stage focuses on the efficient, large-scale production of the key intermediate, 2-imidazolecarboxaldehyde. The second stage details the conversion of this aldehyde into the target amino acid. Two classical and highly scalable methods for this transformation, the Strecker synthesis and the Bucherer-Bergs synthesis, are presented.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amino Acid Synthesis Start 2-Bromo-1H-imidazole Step1 Grignard Reaction & Formylation Start->Step1 i-PrMgCl, n-BuLi, THF DMF Precursor 2-Imidazolecarboxaldehyde Step1->Precursor Strecker Strecker Synthesis Precursor->Strecker NH4Cl, KCN then H3O+ Bucherer Bucherer-Bergs Synthesis Precursor->Bucherer (NH4)2CO3, KCN then H3O+ Product 2-amino-2-(1H-imidazol-2-yl)acetic acid Strecker->Product Bucherer->Product

Caption: Overall synthetic workflow.

Part 1: Scalable Synthesis of 2-Imidazolecarboxaldehyde

The availability of 2-imidazolecarboxaldehyde is the cornerstone of the entire process. While commercially available, its in-house synthesis can be more cost-effective for large-scale production. A high-yielding method starting from 2-bromo-1H-imidazole is described below.[1]

Protocol 1: Synthesis of 2-Imidazolecarboxaldehyde via Grignard Reaction

This protocol utilizes a halogen-metal exchange followed by formylation. The use of readily available starting materials and high reported yields make it suitable for scaling up.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g product)Moles
2-Bromo-1H-imidazole146.98153 g1.04
Isopropylmagnesium chloride (2M in THF)-520 mL1.04
n-Butyllithium (2.5M in hexanes)64.06832 mL2.08
N,N-Dimethylformamide (DMF)73.0976 g (80 mL)1.04
Tetrahydrofuran (THF), anhydrous72.114.7 L-
Ethyl acetate88.11As needed-
Water18.02As needed-
Silica gel-As needed-

Experimental Protocol:

  • Reaction Setup: To a dry 10 L jacketed reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add 2-bromo-1H-imidazole (153 g, 1.04 mol) and anhydrous THF (4.7 L).

  • Grignard Reagent Addition: Cool the mixture to 0°C using a circulating chiller. Slowly add isopropylmagnesium chloride (2M solution in THF, 520 mL, 1.04 mol) over 30 minutes, maintaining the internal temperature below 5°C. Stir the mixture for an additional 15 minutes at 0°C.

  • Lithiation: Slowly add n-butyllithium (2.5M solution in hexanes, 832 mL, 2.08 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 20°C. After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Formylation: Cool the reaction mixture back to 0°C. Add N,N-dimethylformamide (DMF, 80 mL, 1.04 mol) dropwise, keeping the temperature below 20°C. After the addition, allow the mixture to slowly warm to room temperature and stir for 1 hour.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water (1.4 L) while maintaining the temperature below 20°C with cooling. Stir for 15 minutes.

  • Extraction and Purification: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 1 L). Combine the organic layers and filter through a pad of silica gel.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-imidazolecarboxaldehyde as a solid. The product can be further purified by recrystallization from an appropriate solvent system if necessary.

Causality and Insights:

  • The initial Grignard reaction with i-PrMgCl followed by transmetalation with n-BuLi is a common strategy to generate the more nucleophilic 2-lithioimidazole in situ.

  • Careful temperature control during the addition of the organometallic reagents is crucial to prevent side reactions and ensure a high yield.

  • Anhydrous conditions are essential for the success of the Grignard and lithiation steps.

Part 2: Conversion of 2-Imidazolecarboxaldehyde to the Target Amino Acid

With a scalable source of the aldehyde precursor, the next stage focuses on the formation of the α-amino acid. Both the Strecker and Bucherer-Bergs syntheses are robust, well-documented, and widely used in industrial settings for amino acid production.[2][3][4][5]

Method A: The Strecker Synthesis

The Strecker synthesis is a two-step process that first forms an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid.[2][3]

G Aldehyde 2-Imidazole- carboxaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + NH3, -H2O Ammonia NH3 Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Cyanide CN- AminoAcid 2-amino-2-(1H)-imidazol- 2-yl)acetic acid Aminonitrile->AminoAcid Hydrolysis Water H2O, H+ G Aldehyde 2-Imidazole- carboxaldehyde Hydantoin Hydantoin Intermediate Aldehyde->Hydantoin One-pot reaction Reagents (NH4)2CO3, KCN AminoAcid 2-amino-2-(1H)-imidazol- 2-yl)acetic acid Hydantoin->AminoAcid Hydrolysis H3O+ or OH-

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(1H-imidazol-2-yl)acetic Acid

[1]

Ticket System Status: ONLINE Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Reference ID: IMID-GLY-OPT-2024[1]

Executive Summary

This guide addresses the synthesis of 2-amino-2-(1H-imidazol-2-yl)acetic acid (also known as

1

The most robust pathway for high-yield synthesis is the Bucherer-Bergs reaction starting from 1H-imidazole-2-carbaldehyde, followed by alkaline hydrolysis. This route avoids the instability often seen with direct Strecker synthesis in electron-rich heteroaromatics.

Module 1: The Precursor – Imidazole-2-Carbaldehyde[1]

User Query (Ticket #1042): "My starting material, imidazole-2-carbaldehyde, is dark brown and my reaction yield is <30%. Is this normal?"

Diagnosis: No. Pure imidazole-2-carbaldehyde should be a pale yellow to off-white solid. The darkening indicates oxidation or polymerization, likely due to the "formyl" proton's acidity and the basicity of the imidazole ring promoting self-condensation.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Dark Brown/Black Solid Oxidative polymerizationRecrystallize: Dissolve in minimal hot water/ethanol (9:1), treat with activated charcoal, filter hot, and cool.[1] Store under Argon at -20°C.
Low Solubility in EtOH Hydrate formationThe aldehyde often forms a stable hydrate. Ensure reagents are calculated based on the hydrate molecular weight if water is present in the analysis.[1]
Rapid Darkening in Base Cannizzaro ReactionThe C2-aldehyde is prone to Cannizzaro disproportionation in strong base.[1] Do not pre-mix the aldehyde with strong base before adding the cyanide source.
Module 2: The Cyclization (Bucherer-Bergs Reaction)

User Query (Ticket #1045): "I am forming the hydantoin intermediate, but the conversion halts at 60%. Adding more cyanide doesn't help."

Technical Insight: The formation of 5-(1H-imidazol-2-yl)imidazolidine-2,4-dione is an equilibrium process.[1] The imidazole ring introduces steric bulk and electronic repulsion that can stall the ring closure.

Optimized Protocol:

  • Stoichiometry: Use a ratio of 1.0 : 3.0 : 4.0 (Aldehyde : NaCN : (NH4)2CO3).[1] The excess ammonium carbonate is critical to maintain the ammonia saturation required for the imine formation.[1]

  • Solvent System: Switch from pure water to 50% Ethanol/Water . The aldehyde is more soluble in ethanol, while the inorganic salts dissolve in water.[1] This phase homogeneity is crucial.

  • Temperature Ramp: Start at 40°C for 2 hours , then ramp to 60°C for 12-18 hours . A sealed pressure tube is recommended to prevent ammonia loss.

Visualization: Reaction Pathway

BuchererBergsAldehydeImidazole-2-carbaldehyde(Unstable Precursor)ImineImine Intermediate(Transient)Aldehyde->Imine+ (NH4)2CO3Imine->AldehydeReversible(Ammonia Loss)AminonitrileAminonitrileImine->Aminonitrile+ NaCNHydantoin5-(Imidazol-2-yl)hydantoin(Stable Solid)Aminonitrile->HydantoinCO2 / CyclizationTarget2-Amino-2-(imidazol-2-yl)acetic acidHydantoin->TargetHydrolysis(Ba(OH)2 or NaOH)

Caption: The Bucherer-Bergs pathway. Note the reversibility of the imine step; maintaining ammonia pressure is critical.[1]

Module 3: Hydrolysis & Deprotection

User Query (Ticket #1050): "I used 6M HCl to hydrolyze the hydantoin, but I can't separate the product from the ammonium chloride salts."

Diagnosis: Acid hydrolysis (HCl) is efficient but leaves you with a difficult salt separation problem (Target-HCl + NH4Cl). For zwitterionic amino acids, Alkaline Hydrolysis using Barium Hydroxide is superior for isolation.

Recommended Workflow (The "Barium Route"):

  • Reagent: Suspend the hydantoin in water and add 2.5 equivalents of Ba(OH)₂·8H₂O .

  • Reaction: Reflux for 24–48 hours. The evolution of ammonia gas indicates progress.

  • Workup (The "Self-Cleaning" Step):

    • Cool the mixture.

    • Add stoichiometric H₂SO₄ (sulfuric acid) carefully to precipitate BaSO₄.

    • Critical: Monitor pH.[2] Stop exactly when neutral (pH 7.0).

    • Filter off the white BaSO₄ precipitate.

    • The filtrate contains your free amino acid with minimal inorganic salts.[1]

Module 4: Isolation of the Zwitterion

User Query (Ticket #1055): "My product is water-soluble. After evaporation, I get a sticky oil/gum, not a powder."

Technical Insight: The target molecule is a zwitterion with high polarity.[1] It holds onto water tightly. "Oiling out" suggests the presence of impurities (inorganic salts) preventing crystal lattice formation.[1]

Purification Logic:

MethodWhen to UseProcedure
Ion Exchange (Dowex 50W) High salt contamination (Na+, K+)Load acidic solution onto resin (H+ form).[1] Wash with water (removes anions).[1] Elute with 1M NH4OH. Evaporate.
Isoelectric Precipitation Moderate purityDissolve in min. water. Adjust pH to the Isoelectric Point (pI ≈ 6.5) . Add 5 volumes of cold Ethanol or Acetone. Store at 4°C.
Trituration Sticky gumSonicate the gum with Isopropanol/Methanol (9:1) . The amino acid is insoluble, while impurities often dissolve.

Visualization: Purification Decision Tree

PurificationStartCrude HydrolysateCheckMethodHydrolysis Method?Start->CheckMethodBaOHBarium HydroxideCheckMethod->BaOHNaOHNaOH / KOHCheckMethod->NaOHStepBaStepBaBaOH->StepBaStepNaContains Na+ SaltsNaOH->StepNaCrystallizeCrystallizeStepBa->CrystallizeDowexDowex 50W Column(H+ Form)StepNa->DowexEluteElute with NH4OHDowex->EluteElute->Crystallize

Caption: Decision matrix for purification based on the hydrolysis base used. The Barium route simplifies downstream processing.[1]

References & Validated Sources
  • Bucherer-Bergs Reaction Mechanism & Optimization:

    • Ware, E.[1] "The Chemistry of the Hydantoins."[1] Chemical Reviews, 1950, 46(3), 403–470.[1] [1]

    • Note: The foundational text for optimizing ketone/aldehyde ratios in hydantoin synthesis.[1]

  • Synthesis of Imidazole Amino Acids:

    • Maeda, S. et al.[1] "Synthesis and evaluation of 2-amino-2-(1H-imidazol-2-yl)acetic acid derivatives." Chemical & Pharmaceutical Bulletin, various entries on imidazole-acetic acid analogues.

    • Jain, R. et al.[1] "Synthesis of alpha-amino acids via Bucherer-Bergs reaction." Journal of Heterocyclic Chemistry.

  • Purification of Zwitterionic Compounds:

    • Amersham Biosciences (Cytiva).[1] "Ion Exchange Chromatography: Principles and Methods." [1]

    • Standard protocol for desalting amino acids using Dowex 50W-X8 resin.[1]

  • Properties of Imidazole-2-Carbaldehyde:

    • PubChem Compound Summary for CID 68263.

    • Verifies stability issues and hydration states.

Technical Support Center: Resolving Storage Instability of 2-amino-2-(1H-imidazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-amino-2-(1H-imidazol-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for the storage and handling of this compound. Given the inherent reactivity of its functional groups, ensuring stability is paramount for reproducible experimental outcomes. This document synthesizes established chemical principles with practical, field-proven insights to help you navigate these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and storage of 2-amino-2-(1H-imidazol-2-yl)acetic acid.

Q1: What are the optimal storage conditions for solid 2-amino-2-(1H-imidazol-2-yl)acetic acid?

For long-term stability, the solid, lyophilized compound should be stored at -20°C or, ideally, -80°C.[1] It is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Before opening, allow the container to warm to room temperature inside a desiccator to prevent moisture condensation, which can significantly accelerate degradation.[1][2]

Q2: My solid compound has developed a yellow or brownish tint over time. Is it still usable?

A color change in the solid state is a strong indicator of degradation, likely due to oxidation or photodegradation. The imidazole moiety is susceptible to such reactions.[3][4] While minor discoloration might not preclude use in non-critical applications, it is highly recommended to use a fresh, pure sample for quantitative or sensitive experiments. You should first re-characterize the material (e.g., via HPLC, NMR) to assess its purity before proceeding.

Q3: Can I store 2-amino-2-(1H-imidazol-2-yl)acetic acid in solution? If so, for how long?

Storing this compound in solution is generally not recommended for extended periods.[2] In solution, degradation pathways such as oxidation, hydrolysis, and photodegradation are significantly accelerated.[3][5] If you must store a solution, prepare it fresh and use it immediately. For short-term storage (no more than a few days), use a buffered solution at a slightly acidic to neutral pH (see Section 4), filter-sterilize, and store at 2-8°C, protected from light.[2] Avoid repeated freeze-thaw cycles, which can also promote degradation.[1][6]

Q4: What are the first signs of degradation I should look for in my experiments?

The primary indicators of degradation are:

  • Visual Changes: Appearance of color (yellow/brown) in solutions that should be colorless.

  • Analytical Changes: In chromatographic analyses (e.g., HPLC), you may observe a decrease in the area of the main compound peak, accompanied by the appearance of new, unidentified peaks.

  • Solubility Issues: Difficulty in dissolving the compound or the appearance of precipitates in a previously clear solution.

  • Inconsistent Results: A lack of reproducibility in your experimental data is often a downstream consequence of using a degraded reagent.

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide provides a problem-and-solution framework for specific issues encountered during experimentation.

Problem: My aqueous solution of 2-amino-2-(1H-imidazol-2-yl)acetic acid is rapidly turning yellow.

  • Underlying Cause: This is a classic sign of oxidation. The electron-rich imidazole ring is susceptible to autoxidation, a process often catalyzed by trace metal ions, light, or dissolved oxygen.[3][4]

  • Immediate Troubleshooting Steps:

    • Assess Solvent Quality: Ensure you are using high-purity, HPLC-grade water or buffer.

    • De-gas Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If possible, weigh the compound and prepare the solution in a glove box or under a stream of inert gas.

    • Protect from Light: Prepare and store the solution in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation, which can generate radical species that initiate oxidation.[3]

  • Preventative Workflow:

Caption: Workflow for minimizing oxidative degradation during solution preparation.

Problem: My HPLC analysis shows multiple unknown peaks and a decreasing peak for my target compound over time. How can I understand what's happening?

  • Underlying Cause: The compound is degrading into multiple products. To develop a stable formulation or establish a reliable experimental window, you must identify these degradation pathways. This is achieved through a Forced Degradation Study .[7][8]

  • Expert Recommendation: A forced degradation (or stress testing) study is essential for demonstrating the specificity of your analytical method and for understanding the molecule's intrinsic stability.[8][9] It involves intentionally exposing the compound to harsh conditions to accelerate degradation.

  • Troubleshooting Protocol: Basic Forced Degradation Study

    • Prepare Stock Solutions: Prepare several identical solutions of your compound (e.g., at 1 mg/mL) in a suitable solvent.

    • Apply Stress Conditions: Treat individual aliquots as described in the table below. Include a control sample stored under ideal conditions (e.g., 2-8°C, protected from light).

    • Neutralize and Dilute: Before analysis, neutralize the acidic and basic samples and dilute all samples to the same final concentration.

    • Analyze: Analyze all samples (including the control) by a suitable analytical method, such as HPLC-UV or LC-MS.[10]

    • Evaluate: Compare the chromatograms from the stressed samples to the control. The goal is to achieve 10-30% degradation of the parent compound, which is typically sufficient to produce detectable degradation products without being overly destructive.[8]

Stress ConditionProtocol ExamplePotential Degradation Pathway
Acid Hydrolysis Add 0.1 M HCl, incubate at 60°C for 2-8 hours.Hydrolysis of the amino acid backbone.[11]
Base Hydrolysis Add 0.1 M NaOH, incubate at room temp for 1-4 hours.Base-mediated oxidation of the imidazole ring.[3]
Oxidation Add 3% H₂O₂, incubate at room temp for 1-8 hours.Oxidation of the imidazole ring.[3][4]
Thermal Stress Incubate solution at 70°C for 24-48 hours.General acceleration of all degradation pathways.
Photostability Expose to high-intensity light (e.g., ICH option 1) for 24 hours.Photodegradation of the imidazole ring.[3]
Section 3: Understanding the Chemistry of Instability

A deeper understanding of the molecular structure provides insight into its inherent instability. The molecule contains an α-amino acid moiety and an imidazole ring, both of which are susceptible to specific degradation pathways.

The Critical Role of pH

The stability of 2-amino-2-(1H-imidazol-2-yl)acetic acid in solution is highly pH-dependent. The imidazole ring has a pKa of approximately 7, meaning its protonation state changes significantly around physiological pH.[12]

  • Acidic pH (pH < 6): The imidazole ring is protonated (imidazolium ion). This form is generally more resistant to oxidation but can make the compound more susceptible to other reactions.[13]

  • Neutral to Basic pH (pH > 7): The imidazole ring is neutral and acts as a better nucleophile. This makes it more prone to base-mediated autoxidation.[3][14]

Therefore, for general use, buffering the solution to a slightly acidic pH (e.g., pH 5.5-6.5) may offer a compromise, reducing the rate of oxidation without introducing significant acid-catalyzed hydrolysis.

Plausible Degradation Pathways

Based on the chemistry of the imidazole and amino acid functional groups, we can postulate several degradation pathways. Identifying these via LC-MS analysis during a forced degradation study is a critical step in drug development.

G cluster_0 Primary Compound cluster_1 Degradation Products A 2-amino-2-(1H-imidazol-2-yl)acetic acid B Oxidized Imidazole Species (e.g., 2-oxo-imidazoles) A->B Oxidation (H₂O₂, O₂, light) C Hydrolytic Products (Peptide bond cleavage if in peptide) A->C Hydrolysis (Strong Acid/Base) D Photolytic Adducts/Fragments A->D Photolysis (UV/High-Intensity Light) E Decarboxylation Product A->E Thermal Stress

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-2-(1H-imidazol-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-2-(1H-imidazol-2-yl)acetic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to steric hindrance in the synthesis and modification of these valuable compounds. The inherent steric bulk of the α,α-disubstituted nature of these amino acids often presents significant synthetic hurdles.[1][2][3][4] This guide is designed to provide practical, field-proven insights to help you navigate these challenges effectively.

I. Troubleshooting Guide: Common Experimental Failures

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and step-by-step protocols.

Question 1: My peptide coupling reaction is failing or showing very low yield. What are the likely causes and how can I fix it?

Answer:

Failure in peptide coupling with sterically hindered amino acids like 2-amino-2-(1H-imidazol-2-yl)acetic acid derivatives is a common problem. The quaternary α-carbon significantly slows down the rate of amide bond formation.[5]

Causality:

  • Insufficient Activation: Standard coupling reagents may not be potent enough to activate the carboxylic acid of the sterically hindered amino acid derivative effectively.

  • Steric Clash at the Amine: The nucleophilic attack by the incoming amine is sterically shielded by the bulky imidazole ring and the other α-substituent.

  • Side Reactions: Prolonged reaction times and harsh conditions can lead to side reactions, such as epimerization or decomposition.[6]

Troubleshooting Protocol:

  • Re-evaluate Your Coupling Reagent:

    • Standard Reagents (DCC, DIC/HOBt): These are often inefficient for sterically hindered couplings.[5][7] While the addition of HOBt can reduce racemization, it may not sufficiently enhance the reaction rate.[7]

    • Upgrade to High-Potency Reagents:

      • Phosphonium Salts (PyBOP, PyAOP): These are generally more effective than carbodiimides for difficult couplings. PyAOP is particularly useful for coupling N-methylated amino acids, which share some steric challenges.[7]

      • Aminium/Uronium Salts (HBTU, HATU, HCTU): HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt ester.[8] HCTU is a more cost-effective alternative with comparable efficiency in many cases.

      • Oxyma-Based Reagents (COMU): COMU is a newer generation reagent that offers high reactivity, often comparable to HATU, with the added benefits of being non-explosive and having better solubility.[8]

  • Optimize Reaction Conditions:

    • Solvent: Acetonitrile can be a good alternative to DMF, especially when using certain catalysts.[9] For Petasis reactions, hexafluoroisopropanol has been shown to accelerate the process.[10]

    • Temperature: While room temperature is standard, gentle heating (e.g., 40-50 °C) can sometimes overcome the activation energy barrier. However, monitor carefully for epimerization.

    • Equivalents of Reagents: For difficult couplings, increasing the equivalents of the coupling reagent and the amino acid to be coupled (e.g., 1.5 to 2.0 equivalents) can drive the reaction to completion, particularly in solid-phase peptide synthesis (SPPS).[9]

  • Consider a Change in Strategy:

    • In Situ Activating Reagents: These are generally preferred as they are easy to use and lead to fast reactions with minimal side products.

    • Pre-activation: Activating the carboxylic acid of the hindered amino acid for a short period (e.g., 5-10 minutes) before adding the amine component can sometimes improve yields.

Question 2: I am observing significant epimerization at the α-carbon. How can I minimize this?

Answer:

Epimerization is a significant risk when activating amino acids, especially under basic conditions. The free N-pi in the imidazole moiety of histidine, a related structure, is known to catalyze epimerization.[6]

Causality:

  • Base Strength: Strong bases like DIEA can promote the formation of an enolate or oxazolone intermediate, which can then racemize.

  • Prolonged Activation: The longer the activated species exists before reacting, the higher the chance of epimerization.

Troubleshooting Protocol:

  • Base Selection:

    • Switch from DIEA to a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or sym-collidine.[8]

  • Protecting Group Strategy:

    • Ensure the imidazole nitrogen is appropriately protected. Common protecting groups for the imidazole side chain of histidine that can be adapted include Boc, Tos, and Trt.[6] The choice of protecting group will depend on your overall synthetic strategy (e.g., Fmoc/tBu vs. Boc/Bn).[11][12]

  • Coupling Reagent Additives:

    • The use of additives like HOBt or Oxyma Pure is crucial for suppressing racemization.[7][8] These additives form active esters that are less prone to racemization than the intermediates formed with carbodiimides alone.

Question 3: The synthesis of the 2-amino-2-(1H-imidazol-2-yl)acetic acid backbone itself is proving difficult. What are some alternative synthetic strategies?

Answer:

The direct synthesis of α,α-disubstituted amino acids is challenging due to the difficulty of forming the quaternary carbon center.[4][13][14]

Causality:

  • Steric Hindrance: The formation of the second substituent on the α-carbon is sterically demanding.

  • Lack of General Methods: Many traditional amino acid syntheses, like the Strecker synthesis, are not well-suited for creating α,α-disubstituted products.[15][16]

Alternative Synthetic Routes:

  • Petasis Borono-Mannich (PBM) Reaction:

    • Description: This is a powerful multi-component reaction involving an amine, a carbonyl (like glyoxylic acid), and an organoboronic acid.[15][17][18] It is known to tolerate sterically hindered primary amines and can be used to synthesize unnatural α-amino acids in a single step.[17]

    • Advantages: Mild reaction conditions, tolerance of various functional groups, and the potential for stereocontrol with chiral amines or aldehydes.[18][19]

  • Ugi Multicomponent Reaction:

    • Description: The Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide.[20][21] This method is well-suited for generating molecular diversity and has been shown to tolerate hindered amino acids.[20][22]

    • Advantages: High convergence, operational simplicity, and the ability to generate complex, peptide-like structures in a single step.[21][23] The use of bifunctional α-amino acids in a five-center-four-component variation (U-5C-4CR) is also well-established.[23]

  • Asymmetric Synthesis using Chiral Auxiliaries:

    • Description: A chiral auxiliary can be used to direct the stereoselective alkylation or other modifications of a glycine or alanine enolate equivalent.[2][24] This approach allows for the controlled construction of the chiral quaternary center.[2][3]

    • Advantages: High levels of stereocontrol can be achieved, and both enantiomers of the target amino acid can often be accessed by using the corresponding enantiomer of the chiral auxiliary.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the best protecting groups for the amino and imidazole functionalities of 2-amino-2-(1H-imidazol-2-yl)acetic acid derivatives?

A1: The choice of protecting groups is critical and depends on the overall synthetic strategy.

  • α-Amino Group:

    • Fmoc (9-fluorenylmethoxycarbonyl): Ideal for Fmoc/tBu solid-phase peptide synthesis. It is base-labile (removed with piperidine).[11][12][25]

    • Boc (tert-butyloxycarbonyl): Used in Boc/Bn strategies and for solution-phase synthesis. It is acid-labile (removed with TFA).[11][12][25]

    • Cbz (Carboxybenzyl): A classic protecting group for solution-phase synthesis, removed by catalytic hydrogenation.[25]

  • Imidazole Nitrogen:

    • Trt (Trityl): Acid-labile and offers good protection against side reactions. It is compatible with Fmoc-based strategies.[6]

    • Boc (tert-butyloxycarbonyl): Can be used for imidazole protection, but its lability is similar to α-amino Boc, requiring careful planning in a Boc/Bn strategy.[6]

    • Dnp (2,4-dinitrophenyl) or Tos (Tosyl): More robust protecting groups, often used in Boc-based strategies.[6]

Q2: Are there any biocatalytic methods available for the synthesis of these types of hindered amino acids?

A2: Biocatalysis is an emerging and attractive approach for the synthesis of complex amino acids. While still a developing field for α,α-disubstituted variants, there are promising advancements. Some enzymes have been identified that can catalyze Mannich-type cyclizations to produce heterocyclic α,α-disubstituted α-amino acids with excellent stereoselectivity.[1] These methods offer a green and highly selective alternative to traditional chemical synthesis.

Q3: Can I use multi-component reactions to build complexity around a pre-formed 2-amino-2-(1H-imidazol-2-yl)acetic acid core?

A3: Absolutely. Multi-component reactions (MCRs) are ideal for this purpose. If you have successfully synthesized the core amino acid, you can use it as a component in reactions like the Ugi or Petasis reaction to rapidly generate a library of diverse derivatives. For example, the amino acid itself can serve as the amine component in a subsequent MCR, allowing for the efficient exploration of chemical space around this sterically hindered scaffold.[17][20][23]

III. Data and Protocols

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
Reagent ClassExamplesRelative ReactivityKey Advantages
Carbodiimides DCC, DICLow to ModerateInexpensive, widely used for standard couplings.[8]
Phosphonium Salts PyBOP, PyAOPHighHighly effective, especially for N-methylated residues.[7]
Aminium/Uronium Salts HBTU, TBTU, HCTU, HATUHigh to Very HighHATU is often the most effective for difficult couplings.[8]
Oxyma-Based Reagents COMUVery HighHigh reactivity, improved safety profile over HOBt/HOAt-based reagents.[8]
Protocol: General Peptide Coupling with HATU for a Sterically Hindered Amino Acid
  • Dissolution: In a reaction vessel, dissolve the N-protected 2-amino-2-(1H-imidazol-2-yl)acetic acid derivative (1.2 equiv.) and HATU (1.2 equiv.) in anhydrous DMF or acetonitrile.

  • Pre-activation: Add DIEA or NMM (2.4 equiv.) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling: Add the amine component (1.0 equiv., either as a free base or its HCl/TFA salt) to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

IV. Visual Guides

Diagram 1: Troubleshooting Workflow for Failed Peptide Couplings

G start Low Yield or No Reaction in Peptide Coupling reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If still failing sub1 Using DCC/DIC? reagent->sub1 strategy Step 3: Consider Alternative Synthetic Routes conditions->strategy If still failing sub2 Adjust Temperature and Solvent? conditions->sub2 success Successful Coupling strategy->success If current route is optimized sub3 Current method not viable? strategy->sub3 sub1->conditions No sub1_yes Switch to HATU, HCTU, or COMU sub1->sub1_yes Yes sub1_yes->conditions sub2->strategy No sub2_yes Try gentle heating (40-50 °C) Consider ACN or HFIP sub2->sub2_yes Yes sub2_yes->strategy sub3_yes Explore Petasis or Ugi Reactions for Analogs sub3->sub3_yes Yes sub3_yes->success

Caption: A decision tree for troubleshooting failed peptide couplings involving sterically hindered amino acids.

Diagram 2: Key Strategies to Mitigate Steric Hindrance

G center Overcoming Steric Hindrance reagents High-Potency Reagents HATU, COMU, PyAOP center->reagents mcr Multi-Component Reactions Ugi, Petasis center->mcr conditions_opt Optimized Conditions Higher Temp., Alternative Solvents center->conditions_opt protecting_groups Strategic Protection Imidazole: Trt, Tos α-Amino: Fmoc, Boc center->protecting_groups

Caption: Core strategies for addressing steric hindrance in the synthesis of target derivatives.

References

  • Cardillo, G., & Tomasini, C. (1996). Asymmetric Synthesis of α,α-Disubstituted Amino Acids by Cycloaddition of (E)-Ketonitrones with Vinyl Ethers. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Petasis Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Petasis reaction. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-303).
  • UC Santa Barbara Office of Technology & Industry Alliances. (n.d.). Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. Available at: [Link]

  • Wang, Z., et al. (2025). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. Available at: [Link]

  • Tanaka, M., et al. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. ACS Publications. Available at: [Link]

  • Ntie-Kang, F., et al. (2020). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... PMC. Available at: [Link]

  • Kurc, V., & Dömling, A. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PMC. Available at: [Link]

  • González-López, M., et al. (2018). Solid-phase Petasis multicomponent reaction for the generation of β-lactams 3-substituted with non-proteinogenic α-amino acids. ResearchGate. Available at: [Link]

  • Handoko, et al. (2023). Small Molecule Catalyst for Peptide Synthesis. PMC. Available at: [Link]

  • Gerasymchuk, M. V., & Ryabukhin, S. V. (2025). A Scalable Approach to Primary Amines via the Petasis Reaction. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Hulme, C., et al. (2012). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PMC. Available at: [Link]

  • Banfi, L., et al. (2004). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Ishihara, K. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link]

  • Garcia, J., et al. (2020). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. ACS Omega. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI. Available at: [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Available at: [Link]

  • Gasser, C., & Waser, M. (2021). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. ACS Publications. Available at: [Link]

  • Ota, Y., et al. (2020). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1). Available at: [Link]

  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. Available at: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]

  • El-Faham, A., et al. (2006). Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase. ResearchGate. Available at: [Link]

  • Khalifa, M. M., & Abdelbaky, N. A. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. PubMed. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Sciforum. (n.d.). A synthetic entry to amino acid derivatives through Davidson-like Heterocyclization. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Bozzola, T. (2018). Synthesis of the sialic acid 9-C derivative with an amino group replacing the OH-group. Available at: [Link]

  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Available at: [Link]

  • Ordonez, M., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 2-amino-2-(1H-imidazol-2-yl)acetic acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TSC-IMG-2026-01 Topic: Optimization of Coupling Efficiency & Racemization Suppression for Imidazolylglycine (ImGly) Audience: Medicinal Chemists, Peptide Scientists, Process Chemists

Executive Summary: The "Hybrid" Challenge

2-amino-2-(1H-imidazol-2-yl)acetic acid (Imidazolylglycine or ImGly ) represents a "perfect storm" of peptide synthesis challenges. It structurally combines the steric hindrance of Aib (


-aminoisobutyric acid), the high racemization susceptibility of Phenylglycine  (Phg), and the side-chain reactivity of Histidine .

Why standard protocols fail:

  • Racemization: The

    
    -proton is highly acidic due to the adjacent electron-withdrawing imidazole ring (benzylic-like resonance). Standard bases (DIEA, TEA) cause rapid proton abstraction, leading to enantiomeric loss.
    
  • Steric Bulk: The imidazole ring is attached directly to the

    
    , creating significant steric shielding of the amine/carboxylate.
    
  • Side-Chain Acylation: Without proper protection, the imidazole nitrogen (

    
     or 
    
    
    
    ) acts as a nucleophile, leading to branched peptides.

Diagnostic Decision Tree

Before altering your protocol, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start Start: Low Coupling Efficiency CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS MassCorrect Mass = Target + 0 CheckLCMS->MassCorrect Single Peak MassPlusIm Mass = Target + ImGly (Double Hit) CheckLCMS->MassPlusIm +153 Da shift MassPlusIso Mass = Target (Split Peak/Shoulder) CheckLCMS->MassPlusIso Doublet/Broad Peak MassMinus Mass = Target - ImGly (Deletion) CheckLCMS->MassMinus Missing Residue DiagBranch Diagnosis: N-Acylation (Side chain unprotected) MassPlusIm->DiagBranch DiagRacem Diagnosis: Racemization (Cα-H abstraction) MassPlusIso->DiagRacem DiagSteric Diagnosis: Steric Hindrance (Incomplete Coupling) MassMinus->DiagSteric

Figure 1: Diagnostic workflow for identifying the root cause of coupling failure.

Core Protocols: The "Safe" Methods

Do NOT use HATU/DIEA as your first-line attempt. The basicity of DIEA is sufficient to racemize ImGly via the oxazolone mechanism.

Protocol A: The "Low-Racemization" Standard (DIC/Oxyma)

Best for: Standard solid-phase peptide synthesis (SPPS).[1]

ComponentSpecificationRationale
Activator DIC (Diisopropylcarbodiimide)Neutral activator; avoids exogenous base.
Additive Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Superior to HOBt/HOAt for suppressing racemization; less explosive risk.[2]
Base None (Strictly prohibited)Absence of base prevents C

-proton abstraction.
Solvent DMF or NMPNMP preferred for difficult sequences to reduce aggregation.[3]
Temperature

(Do not heat >

)
Heat exponentially increases racemization rates for arylglycines.

Step-by-Step:

  • Dissolve Fmoc-ImGly(Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Add DIC (3.0 eq) immediately prior to addition to resin.

  • Pre-activation: 0 minutes (Mix and add immediately to minimize oxazolone formation).

  • Coupling time: 60–120 minutes.

Protocol B: The "Steric Powerhouse" (T3P/Collidine)

Best for: Extremely hindered couplings (e.g., coupling ImGly onto Pro, N-Me-AA, or another bulky residue).

ComponentSpecificationRationale
Reagent T3P (Propylphosphonic anhydride)Cyclic anhydride structure drives reaction; proven low epimerization for hindered substrates.[4]
Base Sym-Collidine (2,4,6-Trimethylpyridine)Weaker base than DIEA (

~7.4 vs 10.5); sterically hindered base minimizes proton abstraction.
Solvent DMF/NMPT3P is often supplied as 50% solution in DMF or EtOAc.

Step-by-Step:

  • Dissolve Fmoc-ImGly(Trt)-OH (3.0 eq) in DMF.

  • Add Sym-Collidine (5.0 eq).

  • Add T3P (3.0 eq, 50% in DMF).

  • Coupling time: 2–4 hours (T3P kinetics are slower but cleaner).

Mechanism of Failure: Racemization

Understanding why ImGly fails is critical for troubleshooting. The diagram below illustrates the "Danger Zone" where standard basic conditions lead to loss of chirality.

RacemizationMech L_Isomer L-ImGly (Active Ester) Oxazolone Oxazolone Intermediate (5(4H)-oxazolone) L_Isomer->Oxazolone Cyclization Enol Stabilized Enolate (Aromatic Resonance) Oxazolone->Enol Base abstracts Cα-H Racemic Racemic Mixture (L- + D-ImGly) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation Base Base (DIEA/TEA) Base->Enol Catalyzes

Figure 2: The oxazolone pathway. The adjacent imidazole ring stabilizes the enolate intermediate, making ImGly highly sensitive to base-mediated racemization.

Frequently Asked Questions (FAQs)

Q1: Which protecting group should I use for the imidazole side chain? A: You must use Trityl (Trt) or Boc .

  • Trt: Ideal for Fmoc SPPS. It is removed during the cleavage step (TFA).[5] It adds bulk, which actually helps prevent aggregation of the growing peptide chain.

  • Boc: Also acceptable for Fmoc SPPS (removed by TFA).[5]

  • Warning: Never use unprotected ImGly. The imidazole nitrogen will react with the activated carboxylate of the next incoming amino acid, creating a branched structure that is impossible to purify.

Q2: I see a "double hit" (+153 Da) in my mass spec. What is this? A: This is likely Imidazolide formation . If the side chain is unprotected (or the Trt group fell off due to acidic instability), the activated amino acid coupled to the imidazole ring and the alpha-amine.

  • Fix: Ensure you are using high-quality Fmoc-ImGly(Trt)-OH. Check if your resin washes are too acidic (e.g., using HOBt in washes).

Q3: Can I use HATU if I lower the temperature? A: It is risky. If you must use HATU (e.g., for an incredibly difficult coupling where DIC fails), use Sym-collidine or TMP (2,4,6-trimethylpyridine) instead of DIEA. Perform the activation at


 for 5 minutes, then couple at room temperature.

Q4: My peptide is aggregating after adding ImGly. How do I fix this? A: ImGly is hydrophobic and rigid.

  • Solvent: Switch to 100% NMP or a "Magic Mixture" (DCM/DMF/NMP 1:1:1).

  • Chaotropes: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.

  • Pseudoproline: If the next residue is Ser/Thr/Cys, use a pseudoproline dipeptide to induce a "kink" in the backbone and break beta-sheets.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Steinauer, R., et al. (1989). Racemization of amino acids in peptide synthesis. Journal of Biotechnology. (General reference on alpha-proton acidity in arylglycines).

Sources

Technical Support Center: Crystallization of 2-Amino-2-(1H-imidazol-2-yl)acetic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing the thermodynamic and kinetic hurdles of crystallizing 2-amino-2-(1H-imidazol-2-yl)acetic acid salts.

Due to its zwitterionic backbone and the amphoteric nature of the imidazole ring, this molecule presents a complex energy landscape during isolation. This guide synthesizes field-proven methodologies to overcome liquid-liquid phase separation (oiling out), unwanted hydrate formation, and supramolecular gelation.

Part 1: Physicochemical Profiling & Solvent Strategy

Before troubleshooting, it is critical to understand the thermodynamic parameters governing this molecule. The imidazole ring and the alpha-amino acid moiety create a dense, multidirectional hydrogen-bonding network that heavily influences phase behavior.

Table 1: Quantitative Speciation & Salt Targets
PropertyValue / StateImpact on Crystallization
pKa1 (Carboxyl) ~1.8At pH < 1.8, the molecule is a dication. Forms di-salts (e.g., dihydrochloride).
pKa2 (Imidazole) ~6.0At pH 1.8–6.0, the molecule is a monocation. Forms mono-salts.
pKa3 (Amino) ~9.2At pH 6.0–9.2, it exists as a neutral zwitterion (isoelectric point). Lowest solubility.
Hydrate Propensity High (18.5% statistical occurrence)The N-heterocycle acts as a strong water coordinator, complicating anhydrous isolation.
Table 2: Solvent / Anti-Solvent System Comparison
Solvent SystemRoleAdvantagesDisadvantages
Water / Isopropanol Primary / Anti-solventHighly scalable; excellent yield for mono-salts.Moderate risk of oiling out if added too rapidly.
Water / Acetone Primary / Anti-solventGenerates rapid, high supersaturation.High risk of hydrate formation and phase separation.
Methanol / EtOAc Primary / Anti-solventEffectively prevents hydrate formation.Lower baseline solubility requires larger working volumes.

Part 2: Troubleshooting Guide & FAQs

Q1: My crystallization process consistently yields a dense, biphasic liquid (oiling out) instead of a solid. How do I force nucleation? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's operating line crosses the binodal curve before reaching the spinodal curve or the activation energy threshold for crystal nucleation. For 2-amino-2-(1H-imidazol-2-yl)acetic acid, strong dipole-dipole interactions between the zwitterionic centers cause the molecules to cluster into an amorphous, solute-rich liquid phase rather than an ordered lattice . Solution: You must alter the thermodynamic pathway to favor the metastable zone. Increase the crystallization temperature to flatten the solubility curve, switch to a less aggressive anti-solvent (e.g., ethanol instead of acetone), and introduce crystalline seeds before the solution reaches the LLPS boundary.

Q2: I am trying to isolate the anhydrous hydrochloride salt, but elemental analysis and TGA indicate a stable hydrate. How can I prevent water incorporation? Causality: The imidazole ring is a potent hydrogen-bond acceptor and donor. Water molecules, due to their small size and multidirectional bonding capabilities, easily bridge the lattice voids between the imidazole nitrogen and the carboxylate groups, thermodynamically stabilizing the crystal as a hydrate . Solution: Shift from an aqueous anti-solvent system to an azeotropic distillation crystallization. By suspending the crude hydrate in a solvent like toluene or 1-butanol and applying heat under a Dean-Stark apparatus, you thermodynamically force the removal of water, driving the phase transition toward the anhydrous salt.

Q3: During cooling, the entire reaction mixture turns into a rigid gel. How do I break the gelation and recover my salt? Causality: Gelation is the result of 1D anisotropic crystal growth. The zwitterionic molecules self-assemble into long, non-covalent supramolecular fibers. These fibers entangle and trap the bulk solvent via capillary forces, forming a colloidal gel rather than discrete crystals . Solution: Gelation is kinetically driven. To disrupt it, increase the mechanical shear rate (agitation) to break the fibers, and apply a thermal cycling profile (heating and cooling loops). Alternatively, shift the pH slightly away from the isoelectric point to induce electrostatic repulsion, forcing isotropic (3D) nucleation .

Part 3: Visualizing the Thermodynamic Pathways

Workflow Start Supersaturated Salt Solution Path1 Rapid Antisolvent Addition (High Supersaturation) Start->Path1 Uncontrolled Path2 Controlled Cooling + Seeding (Metastable Zone) Start->Path2 Controlled SOP LLPS Liquid-Liquid Phase Separation (Oiling Out) Path1->LLPS Crosses Binodal Curve Gel 1D Supramolecular Gelation Path1->Gel Anisotropic Growth Nucleation 3D Crystal Nucleation Path2->Nucleation Seed Induced Failure Amorphous Gum / Impurities LLPS->Failure Solvent Entrapment Gel->Failure Matrix Collapse Success High-Purity Crystalline Salt Nucleation->Success Isotropic Growth

Fig 1. Thermodynamic pathways of oiling out versus controlled crystallization.

Speciation pH1 pH1 pH2 pH 1.8 - 6.0 Monocationic Form (Mono-salt) pH1->pH2 + Base pH2->pH1 + Acid pH3 pH 6.0 - 9.2 Zwitterionic Form (Free Base) pH2->pH3 + Base pH3->pH2 + Acid pH4 pH4 pH3->pH4 + Base pH4->pH3 + Acid

Fig 2. pH-dependent speciation of 2-amino-2-(1H-imidazol-2-yl)acetic acid dictating salt formation.

Part 4: Self-Validating Experimental Protocols

SOP 1: Seeding-Assisted Anti-Solvent Crystallization (Preventing LLPS)

This protocol is designed to safely navigate the metastable zone without crossing into the liquid-liquid phase separation boundary.

  • Step 1: Dissolution & Clarification

    • Dissolve the crude 2-amino-2-(1H-imidazol-2-yl)acetic acid salt in deionized water (primary solvent) at 60°C to achieve a concentration of 150 mg/mL.

    • Self-Validation Check: The solution must be completely transparent. Any turbidity indicates undissolved impurities. Filter through a pre-warmed 0.22 µm PTFE syringe filter if necessary.

  • Step 2: Metastable Zone Entry

    • Cool the solution at a controlled, linear rate of 0.5°C/min down to 45°C under moderate agitation (250 RPM).

    • Self-Validation Check: Monitor visually or with an in-line FBRM probe. If the solution turns milky or oily droplets form, the binodal curve has been crossed. Immediately reheat to 65°C, add 5% v/v more water, and restart the cooling ramp.

  • Step 3: Seeding

    • At 45°C, introduce 1–2 wt% of finely milled, pure seed crystals of the target salt.

    • Self-Validation Check: The seeds must remain suspended and visible. If they dissolve within 5 minutes, the solution is undersaturated. Lower the temperature by an additional 2°C and re-seed.

  • Step 4: Anti-Solvent Addition

    • Begin adding isopropanol (anti-solvent) at a strict rate of 0.1 mL/min using a programmable syringe pump until a 1:2 Water:IPA volume ratio is reached.

  • Step 5: Aging and Isolation

    • Cool the suspension to 5°C at 0.2°C/min and hold for 4 hours to allow Ostwald ripening. Filter the slurry and wash the cake with cold IPA.

    • Self-Validation Check: Examine a sample of the wet cake under a polarized light microscope. Sharp birefringence confirms a highly crystalline product; dark, globular masses indicate residual oiling out.

SOP 2: Azeotropic Dehydration for Anhydrous Salt Isolation

Use this protocol when the compound stubbornly crystallizes as a hydrate.

  • Step 1: Suspension Preparation

    • Suspend the hydrated salt in 1-butanol (10 mL per gram of substrate) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Step 2: Azeotropic Distillation

    • Heat the suspension to reflux (approx. 117°C). The water trapped in the crystal lattice will be thermodynamically forced out, co-distilling with the 1-butanol.

    • Self-Validation Check: Monitor the Dean-Stark trap. The reaction is complete when the volume of water collected in the trap matches the theoretical water content of the hydrate (calculated via prior TGA analysis), and no new water droplets form for 30 minutes.

  • Step 3: Cooling and Isolation

    • Slowly cool the anhydrous suspension to 20°C. Filter under a blanket of dry nitrogen to prevent re-absorption of atmospheric moisture, and dry in a vacuum oven at 60°C overnight.

References

  • Sanii, R., et al. Towards an understanding of the propensity for crystalline hydrate formation by molecular compounds. PubMed Central (PMC), National Institutes of Health.[Link]

  • Kufner, A., et al. Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. MDPI. [Link]

  • Yin, Q., et al. Gelation Phenomenon During Crystallization of Cefpiramide Sodium. Springer / D-NB.info. [Link]

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2-Amino-2-(1H-imidazol-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural and fragmentation analysis of 2-amino-2-(1H-imidazol-2-yl)acetic acid (often abbreviated as


-amino-2-imidazoleacetic acid). As a synthetic non-proteinogenic amino acid, it is frequently utilized as a building block in peptidomimetic drug design to introduce conformational constraints or alter metal-binding properties compared to its biological analogue, L-Histidine .

Distinguishing this compound from its isomers (e.g., C4-substituted imidazoles) and biological homologs is critical for validating synthetic purity and metabolic stability. This guide compares its ESI-MS/MS behavior against L-Histidine (biological benchmark) and Imidazole-4-acetic acid (common degradation product), providing a self-validating workflow for identification.

Structural Context & Theoretical Fragmentation[1]

Understanding the fragmentation requires analyzing the specific connectivity of the imidazole ring. Unlike Histidine, where the imidazole is attached via a methylene bridge at the C4 position, the target compound features the imidazole ring directly attached to the


-carbon at the C2 position.
The "Immonium Ion" Rule

In positive mode ESI-MS/MS (


), 

-amino acids predominantly fragment to form immonium ions (

) via the loss of

or

(46 Da).
  • Target Compound (

    
    ):  Direct attachment of the imidazole to the 
    
    
    
    -carbon yields a resonance-stabilized immonium ion at
    
    
    96
    .
  • Histidine (

    
    ):  The methylene bridge results in an immonium ion at 
    
    
    
    110
    .
Visualization of Fragmentation Pathways

FragmentationPathway cluster_legend Pathway Legend Target Target Precursor [M+H]+ = 142 Immonium Immonium Ion (Base Peak) m/z 96 Target->Immonium -HCOOH (46 Da) (Dominant) AmmoniaLoss [M+H-NH3]+ m/z 125 Target->AmmoniaLoss -NH3 (17 Da) RingFrag Imidazole Ring Fragment [C3H3N2]+ m/z 69 Immonium->RingFrag -HCN (27 Da) Ring Cleavage key Red Arrow = Primary Diagnostic Path Grey Arrow = Secondary Path

Figure 1: Predicted ESI-MS/MS fragmentation pathway for 2-amino-2-(1H-imidazol-2-yl)acetic acid. The formation of the m/z 96 immonium ion is the primary diagnostic event.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 2-amino-2-(1H-imidazol-2-yl)acetic acid, it must be differentiated from its closest biological and synthetic relatives.

Comparison Table
FeatureTarget Compound Alternative 1: L-Histidine Alternative 2: Imidazole-4-acetic acid
Role Synthetic Building BlockBiological StandardMetabolite / Impurity
Formula



Precursor (

)
142.06 156.08 127.05
Base Peak (MS2)

96
(Immonium)

110
(Immonium)

81
(Decarboxylated)
Diagnostic Loss -46 Da (

)
-46 Da (

)
-44 Da (

)
Secondary Ions

69 (Ring), 125 (

)

82, 95

109 (

)
Differentiation Key Mass shift of -14 Da vs Histidine; Presence of primary amine fragments.Higher mass; Characteristic

110 fragment.
Lack of amine; No loss of

(-17 Da).[1]
Detailed Mechanistic Differentiators

1. The Histidine Homolog Distinction: While Histidine (


 156) loses 

and

, its most intense transition is usually to

110 (the histamine-like cation). The target compound (

142) follows a parallel pathway but shifted by exactly 14 Da (one

unit), resulting in

96.
  • Critical Check: If you observe

    
     110 in your "Target" spectrum, your sample is likely contaminated with Histidine or a methylated derivative.
    

2. The Regioisomer Challenge (C2 vs. C4 attachment): A common synthetic isomer is 2-amino-2-(1H-imidazol-4-yl)acetic acid (attachment at C4 instead of C2).

  • C2-Attachment (Target): The imidazole ring is symmetric relative to the attachment point (between the two nitrogens). Ring fragmentation often yields cleaner

    
     loss.
    
  • C4-Attachment (Isomer): The asymmetry often leads to more complex ring-opening fragments. However, these isomers are isobaric (

    
     142).
    
  • Resolution: These isobaric isomers are best separated via Retention Time (RT) . The C2-isomer typically elutes earlier on C18 columns due to the higher polarity induced by the inductive effect of the adjacent nitrogens.

Experimental Protocol

This protocol is designed to generate self-validating data, ensuring the observed spectra are free from in-source fragmentation artifacts.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of target compound in 1 mL 50:50 Methanol:Water (0.1% Formic Acid).

  • Working Standard: Dilute to 1 µg/mL (approx. 7 µM). Note: Avoid high concentrations to prevent dimer formation (

    
    ).
    
  • Blank: Prepare a solvent blank to rule out system carryover, especially for "sticky" imidazole compounds.

LC-MS/MS Parameters (Standardized)
  • Ionization: ESI Positive Mode (+).

  • Cone Voltage: 20-30 V (Optimize to minimize in-source loss of

    
    ).
    
  • Collision Energy (CE): Ramp 10 -> 40 eV.

    • Low CE (10-15 eV): Preserves

      
       (
      
      
      
      125).
    • Med CE (20-25 eV): Maximizes Immonium Ion (

      
       96).
      
    • High CE (>35 eV): Generates Ring Fragments (

      
       69).
      
Identification Workflow

ID_Workflow Start Start: Unknown Peak Precursor m/z 142 Check125 Check MS2 for m/z 125 (Loss of NH3 -17) Start->Check125 Check96 Check MS2 for m/z 96 (Immonium Ion) Check125->Check96 Yes ResultImpurity Suspect: Deaminated Impurity or Adduct Check125->ResultImpurity No (-17 absent) Check110 Check MS2 for m/z 110 (Histidine Marker) Check96->Check110 Minor/Absent ResultTarget Confirmed: 2-amino-2-(1H-imidazol-2-yl)acetic acid Check96->ResultTarget Dominant Peak Check110->ResultImpurity Absent ResultContam Alert: Histidine Contamination Check110->ResultContam Present

Figure 2: Decision tree for verifying the target compound and ruling out common interferences.

Data Interpretation & Troubleshooting

Common Artifacts
  • Adducts: Imidazoles are excellent metal chelators. Be aware of

    
     (
    
    
    
    164) and
    
    
    (
    
    
    180). These adducts do not fragment to form the characteristic
    
    
    96 immonium ion; they typically lose the metal or the carboxyl group.
  • In-Source Fragmentation: If you observe

    
     96 in the MS1  (full scan) spectrum, your source temperature or cone voltage is too high. This "fragile" amino acid decarboxylates easily. Lower the desolvation temperature to <350°C.
    
Reference Data Validation

To ensure scientific integrity, compare your results against the "Homolog Shift" rule:

  • If Glycine (

    
    ) immonium is 
    
    
    
    30.
  • If Histidine (

    
    ) immonium is 
    
    
    
    110.
  • Target (

    
    ) immonium must be 
    
    
    
    96.
  • Calculation:

    
    .
    This mathematical validation confirms the assignment without needing a purchased library spectrum.
    

References

  • Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in Enzymology, 193, 455-479. Link

  • Harrison, A. G. (1997). Chemical Ionization Mass Spectrometry (2nd ed.). CRC Press.
  • NIST Chemistry WebBook. Standard Reference Database Number 69. (For general imidazole fragmentation patterns). Link

  • Creative Proteomics. (2023). Amino Acid Analysis Methods: Mass Spectrometry Differentiation. Link

  • Neish, C. D., et al. (2010). Titan's Primordial Soup: Formation of Amino Acids via Low-Temperature Hydrolysis of Tholins (Histidine Fragmentation Analysis).[2] Astrobiology. Link

Sources

Determining Enantiomeric Purity of 2-Amino-2-(1H-imidazol-2-yl)acetic Acid: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Unnatural amino acids, such as 2-amino-2-(1H-imidazol-2-yl)acetic acid (an imidazole-glycine derivative), are critical chiral building blocks in the development of peptidomimetics, novel therapeutics, and asymmetric catalysts. However, determining the enantiomeric purity of this specific compound presents unique analytical challenges. Its highly polar zwitterionic backbone, combined with the basicity and hydrogen-bonding capacity of the imidazole ring, makes it poorly soluble in non-polar solvents and difficult to retain on standard reversed-phase columns.

As a Senior Application Scientist, I have evaluated the leading chromatographic strategies for resolving such complex chiral amino acids. This guide objectively compares direct chiral High-Performance Liquid Chromatography (HPLC) methods against indirect pre-column derivatization techniques, providing the mechanistic causality and self-validating protocols necessary to achieve robust, reproducible enantiomeric purity data.

Methodological Comparison & Mechanistic Causality

To determine the enantiomeric excess (ee) of 2-amino-2-(1H-imidazol-2-yl)acetic acid, analysts must choose between directly resolving the underivatized enantiomers on a Chiral Stationary Phase (CSP) or converting them into diastereomers for achiral separation.

Method A: Direct Chiral HPLC via Macrocyclic Glycopeptides (Chirobiotic T)

Teicoplanin-based CSPs (e.g., Astec CHIROBIOTIC® T) are widely considered the gold standard for underivatized polar amino acids[1][2].

  • The Causality: Teicoplanin is a macrocyclic glycopeptide that possesses multiple ionic functional groups (amine and carboxylic acid) and peptide cavities[2]. For 2-amino-2-(1H-imidazol-2-yl)acetic acid, the chiral recognition is driven by a synergistic mechanism: the zwitterionic backbone undergoes ionic interactions with the CSP's charged groups, while the imidazole ring engages in

    
     interactions and hydrogen bonding within the macrocyclic cleft. This allows for the use of simple, LC-MS compatible mobile phases (e.g., water/methanol/formic acid) that favor polar analyte solubility[1].
    
Method B: Direct Chiral HPLC via Crown Ethers (Crownpak CR-I(+))

Crown ether columns (e.g., Daicel Crownpak CR-I(+)) achieve chiral recognition by forming inclusion complexes specifically with primary amines[3][4].

  • The Causality: The chiral crown ether cavity selectively encapsulates the protonated

    
    -amino group of the amino acid. Because this mechanism strictly requires the amine to be fully protonated, the mobile phase must be highly acidic (typically pH 1.0–2.0 using perchloric acid, 
    
    
    
    )[4][5]. While highly effective, recent comparative studies have noted that Crownpak columns may occasionally exhibit slight deviations in enantiomeric purity quantitation (up to 4% variance) compared to Chirobiotic T, particularly at varying sample dilutions[6].
Method C: Indirect RP-HPLC via Marfey’s Reagent (FDAA)

When chiral columns are unavailable or when extreme sensitivity is required, pre-column derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the most robust alternative[7][8][9].

  • The Causality: FDAA reacts stoichiometrically with the primary amine of the target amino acid under mildly alkaline conditions, converting the enantiomeric mixture into stable diastereomers (L,L- and D,L-adducts)[7][9]. This transformation achieves two critical goals: it increases the hydrophobicity of the molecule (allowing baseline separation on standard achiral C18 columns) and introduces a dinitrophenyl chromophore with a massive molar absorptivity at 340 nm, enabling sub-nanomolar detection limits[9][10].

Workflow Start 2-Amino-2-(1H-imidazol-2-yl) acetic acid Sample Direct Direct Chiral HPLC Start->Direct Indirect Indirect RP-HPLC Start->Indirect Chirobiotic Teicoplanin CSP (Chirobiotic T) Direct->Chirobiotic LC-MS Compatible Crown Crown Ether CSP (Crownpak CR) Direct->Crown Acidic Aqueous Marfey Marfey's Reagent (FDAA) Derivatization Indirect->Marfey pH 8.0, 40°C, 1h MS1 LC-MS / UV (210 nm) Chirobiotic->MS1 Crown->MS1 MS2 UV Detection (340 nm) Marfey->MS2 C18 Column

Workflow comparison for enantiomeric purity analysis of chiral amino acids.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the three methodologies when applied to highly polar, imidazole-containing amino acids.

ParameterMethod A: Teicoplanin CSPMethod B: Crown Ether CSPMethod C: Marfey's Reagent + C18
Separation Mode Direct Chiral HPLCDirect Chiral HPLCIndirect Achiral RP-HPLC
Column Example Astec CHIROBIOTIC® T (5 µm)Crownpak CR-I(+) (5 µm)Standard C18 (e.g., Kinetex 2.6 µm)
Mobile Phase

Aqueous

(pH 1.5)

with 0.1% TFA
Sample Prep Time < 5 mins (Dilute & Shoot)< 5 mins (Dilute & Shoot)~ 90 mins (Derivatization)
Typical Run Time 15 – 20 mins10 – 15 mins30 – 45 mins
Detection Mode UV (210 nm) or ESI-MSUV (210 nm) or ESI-MSUV (340 nm) or ESI-MS
Resolution (

)
> 1.5 (Baseline)> 1.5 (Baseline)> 2.0 (High Resolution)
LC-MS Compatibility Excellent (Volatile buffers)Poor (Requires non-volatile

)
Excellent (Volatile buffers)

Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They include necessary controls to prevent false positives and ensure accurate quantitation.

Protocol 1: Direct Enantiomeric Separation via Chirobiotic T

This protocol leverages the teicoplanin stationary phase for rapid, direct analysis[1][2].

Materials:

  • Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol / Water / Formic Acid (70:30:0.1, v/v/v).

  • Sample Solvent: 50% Methanol in Water.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 2-amino-2-(1H-imidazol-2-yl)acetic acid in 1.0 mL of the sample solvent. Vortex until fully dissolved.

  • System Equilibration: Flush the column with the mobile phase at a flow rate of 1.0 mL/min until the baseline is stable (approx. 10 column volumes). Maintain column temperature at 25°C.

  • Injection: Inject 5 µL of the sample.

  • Detection: Monitor UV absorbance at 210 nm (capturing the amide/imidazole

    
     transitions).
    
  • Validation: Inject a known racemic mixture (D/L, 50:50) to confirm baseline resolution (

    
    ) prior to analyzing the unknown sample.
    

Mechanism cluster_CSP Teicoplanin Chiral Selector (Chirobiotic T) Analyte 2-Amino-2-(1H-imidazol-2-yl) acetic acid Pi Pi-Pi Interactions (Aromatic Rings) Analyte->Pi Imidazole Ring Hbond Hydrogen Bonding (Peptide Cavities) Analyte->Hbond Alpha-Amine/Carboxyl Ionic Ionic Interactions (Amine/Carboxylic) Analyte->Ionic Zwitterion Backbone

Mechanistic interactions between the target amino acid and Teicoplanin CSP.

Protocol 2: Indirect Separation via Marfey's Reagent Derivatization

This protocol is ideal for laboratories lacking specialized chiral columns or requiring extreme sensitivity[7][8].

Materials:

  • Marfey's Reagent (FDAA): 1% (w/v) solution in acetone.

  • 1 M Sodium Bicarbonate (

    
    ).
    
  • 2 M Hydrochloric Acid (

    
    ).
    
  • Column: Standard C18 (e.g., 150 x 4.6 mm, 3 µm).

Step-by-Step Methodology:

  • Derivatization Reaction: In a 2 mL microcentrifuge tube, mix 50 µL of the amino acid solution (50 mM in water) with 100 µL of the 1% FDAA acetone solution.

  • Alkalization: Add 20 µL of 1 M

    
     to ensure the 
    
    
    
    -amino group is deprotonated and nucleophilic[8].
  • Incubation: Heat the mixture at 40°C for 60 minutes with gentle agitation[7].

  • Quenching: Stop the reaction by adding 20 µL of 2 M

    
     (pH should drop to ~2.0, stabilizing the diastereomers).
    
  • Dilution: Dilute the mixture with 810 µL of 50% aqueous acetonitrile.

  • Self-Validating Control (Critical Step): Prepare a "Blank" following steps 1-5, omitting the amino acid. Causality: FDAA hydrolysis byproducts will appear on the chromatogram; the blank ensures these peaks are not misidentified as D- or L-amino acid adducts[7].

  • HPLC Analysis: Inject 10 µL onto the C18 column. Run a linear gradient from 10% to 50% Acetonitrile (containing 0.1% TFA) over 45 minutes. Detect at 340 nm[7][9].

Conclusion & Recommendations

For routine determination of the enantiomeric purity of 2-amino-2-(1H-imidazol-2-yl)acetic acid, Method A (Chirobiotic T) is the optimal choice. It provides rapid, direct analysis without the risk of derivatization-induced racemization, and its compatibility with LC-MS allows for simultaneous mass confirmation[1][2].

Conversely, if trace-level D-enantiomer quantification (< 0.1%) is required in a highly complex matrix, Method C (Marfey's Reagent) remains unparalleled due to the massive signal enhancement provided by the dinitrophenyl chromophore[9][10].

References

Sources

A Comparative Guide to the Bioactivity of 2-Amino-2-(1H-imidazol-2-yl)acetic Acid and Histidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Moiety in Bioactivity

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous endogenous molecules and synthetic drugs.[1][2][3] Its unique electronic properties and ability to act as a proton donor and acceptor make it a crucial component in molecular recognition and catalysis.[4] L-histidine, a proteinogenic amino acid, features a 4-substituted imidazole ring and plays a pivotal role in enzyme catalysis, metal ion coordination, and as the precursor to the neurotransmitter and inflammatory mediator, histamine.[5][6]

This guide focuses on a synthetic isomer, 2-amino-2-(1H-imidazol-2-yl)acetic acid, where the amino acid backbone is attached to the 2-position of the imidazole ring. This structural alteration, while seemingly subtle, can profoundly impact the molecule's interaction with biological targets. Due to a scarcity of direct comparative studies on 2-amino-2-(1H-imidazol-2-yl)acetic acid, this guide will draw upon structure-activity relationship (SAR) data from related imidazole derivatives and histidine analogs to provide a reasoned analysis of its potential bioactivity in comparison to established histidine analogs.

Structural Comparison: 2-Amino-2-(1H-imidazol-2-yl)acetic Acid vs. L-Histidine

The key difference between 2-amino-2-(1H-imidazol-2-yl)acetic acid and L-histidine lies in the point of attachment of the amino acid side chain to the imidazole ring. This seemingly minor change has significant implications for the molecule's stereochemistry, electronic distribution, and conformational flexibility.

Feature2-Amino-2-(1H-imidazol-2-yl)acetic AcidL-Histidine (and its analogs)
Structure Amino acid moiety at the C2 position of the imidazole ring.Amino acid moiety at the C4 (or C5) position of the imidazole ring.
Symmetry The molecule possesses a different symmetry profile compared to histidine.The C4/C5 substitution is a key feature for recognition by many biological targets.
Electronic Properties The proximity of the electron-withdrawing carboxylic acid and electron-donating amino group to the imidazole nitrogen atoms can alter the pKa of the ring.The electronic properties of the imidazole ring are well-characterized and crucial for its biological functions.
Conformational Flexibility The rotational freedom around the C-C bond connecting the amino acid to the imidazole ring may differ from that of histidine.The conformational flexibility of the side chain is important for binding to active sites.

Comparative Bioactivity: A Focus on Key Biological Targets

The bioactivity of histidine and its analogs is diverse, encompassing roles as enzyme inhibitors and receptor modulators. Here, we extrapolate the potential bioactivity of 2-amino-2-(1H-imidazol-2-yl)acetic acid in these contexts.

Enzyme Inhibition: The Case of Histidine Decarboxylase

Histidine decarboxylase (HDC) is a key enzyme that converts L-histidine to histamine.[5][7] Its inhibition is a therapeutic strategy for managing conditions involving excess histamine. The binding of substrates and inhibitors to HDC is highly specific.[5]

L-Histidine and its Analogs as HDC Inhibitors:

  • Substrate Recognition: The imidazole side chain of histidine is crucial for binding to the active site of HDC.[5]

  • Structure-Activity Relationships: Studies have shown that modifications to the imidazole ring and the amino acid backbone can significantly alter inhibitory potency. For instance, some substituted phenols have been found to be more potent inhibitors than correspondingly substituted benzoic acids.[8] However, histidine analogs with substituents on the imidazole ring have generally shown weaker inhibitory activity compared to other classes of inhibitors like α-methyldopa.[9]

Inferred Bioactivity of 2-Amino-2-(1H-imidazol-2-yl)acetic Acid as an HDC Inhibitor:

Given the stringent structural requirements of the HDC active site for the 4-substituted imidazole of histidine, it is plausible that 2-amino-2-(1H-imidazol-2-yl)acetic acid would be a weak inhibitor or not an inhibitor at all. The altered positioning of the amino acid moiety at the C2 position would likely disrupt the key interactions necessary for binding and catalysis.

Histamine Receptor Modulation

Histamine exerts its effects through four subtypes of G protein-coupled receptors (H1, H2, H3, and H4).[10][11] The development of agonists and antagonists for these receptors has been a major focus of drug discovery.

Histidine Analogs as Histamine Receptor Ligands:

  • H1 and H2 Receptors: The development of H2 receptor antagonists, such as cimetidine and ranitidine, revolutionized the treatment of peptic ulcers.[12] These molecules often contain an imidazole or a bioisosteric ring system.[13]

  • H3 and H4 Receptors: The H3 receptor is primarily found in the central nervous system and acts as an autoreceptor, while the H4 receptor is involved in inflammatory responses.[10] Various imidazole-containing compounds have been developed as potent and selective ligands for these receptors.

Inferred Bioactivity of 2-Amino-2-(1H-imidazol-2-yl)acetic Acid at Histamine Receptors:

The structural similarity of 2-amino-2-(1H-imidazol-2-yl)acetic acid to histamine (the decarboxylated product of histidine) suggests it could potentially interact with histamine receptors. However, the presence of the carboxylic acid group would significantly alter its physicochemical properties compared to histamine. It is conceivable that it might act as a weak partial agonist or antagonist, but experimental validation is necessary. The positioning of the side chain at C2 could lead to a different binding mode compared to traditional histamine receptor ligands.

Antimicrobial and Other Bioactivities

The imidazole scaffold is present in many antimicrobial and anticancer agents.[2][3]

Bioactivity of Imidazole-Containing Compounds:

  • Antimicrobial Activity: Various 2-aminoimidazole derivatives have shown promising antibacterial and antifungal activities.[2] The lipophilicity of these compounds often plays a crucial role in their efficacy.[2][14]

  • Anticancer Activity: Some imidazole derivatives have demonstrated cytotoxic effects against cancer cell lines.[4]

Potential Bioactivity of 2-Amino-2-(1H-imidazol-2-yl)acetic Acid:

Based on the broad bioactivity of the 2-aminoimidazole scaffold, it is possible that 2-amino-2-(1H-imidazol-2-yl)acetic acid or its derivatives could exhibit antimicrobial or other pharmacological properties. However, the presence of the polar amino acid group would likely result in different pharmacokinetic and pharmacodynamic profiles compared to more lipophilic 2-aminoimidazole compounds.

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of 2-amino-2-(1H-imidazol-2-yl)acetic acid and compare it to histidine analogs, the following experimental workflows are recommended.

Histidine Decarboxylase (HDC) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic conversion of histidine to histamine.

Workflow Diagram:

HDC_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Recombinant Human HDC Incubation Incubate Enzyme, Substrate, and Inhibitor at 37°C Enzyme->Incubation Substrate [14C]-L-Histidine Substrate->Incubation Inhibitor Test Compound (e.g., 2-amino-2-(1H-imidazol-2-yl)acetic acid) Inhibitor->Incubation Quench Stop Reaction (e.g., with perchloric acid) Incubation->Quench Separation Separate [14C]-Histamine from [14C]-Histidine (e.g., by chromatography) Quench->Separation Quantification Quantify [14C]-Histamine (Scintillation Counting) Separation->Quantification IC50 Calculate IC50 Value Quantification->IC50

Caption: Workflow for determining the IC50 of an HDC inhibitor.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human HDC in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a stock solution of radiolabeled [14C]-L-histidine.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (2-amino-2-(1H-imidazol-2-yl)acetic acid) and known histidine analogs (positive controls) in the assay buffer.

  • Reaction Initiation: In a microplate, combine the HDC enzyme solution, the test compound/control, and initiate the reaction by adding the [14C]-L-histidine substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as perchloric acid.

  • Product Separation: Separate the product, [14C]-histamine, from the unreacted substrate, [14C]-L-histidine, using a suitable chromatographic method (e.g., ion-exchange chromatography).

  • Quantification: Quantify the amount of [14C]-histamine produced using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Histamine Receptor Binding Assay

This assay measures the affinity of a compound for a specific histamine receptor subtype.

Workflow Diagram:

Receptor_Binding_Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection Receptor Membrane Preparation Expressing Histamine Receptor (e.g., H2R) Incubation Incubate Receptor, Radioligand, and Competitor Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-Tiotidine) Radioligand->Incubation Competitor Test Compound Competitor->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filter to Remove Non-specific Binding Filtration->Washing Quantification Quantify Bound Radioactivity (Scintillation Counting) Washing->Quantification Ki Calculate Ki Value Quantification->Ki

Caption: Workflow for a competitive histamine receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine receptor of interest (e.g., H2R).

  • Reagents Preparation: Prepare a solution of a high-affinity radioligand for the target receptor (e.g., [3H]-tiotidine for H2R). Prepare serial dilutions of the test compound and known ligands (controls).

  • Binding Reaction: In a microplate, combine the receptor-containing membranes, the radioligand, and the test compound/control in a suitable binding buffer.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

While direct experimental data on the bioactivity of 2-amino-2-(1H-imidazol-2-yl)acetic acid is currently limited, a comparative analysis based on the structure-activity relationships of related imidazole compounds and histidine analogs provides a framework for predicting its potential biological profile. The altered substitution pattern on the imidazole ring is likely to significantly impact its interaction with biological targets designed to recognize L-histidine.

Future research should focus on the synthesis and empirical testing of 2-amino-2-(1H-imidazol-2-yl)acetic acid and its derivatives using the assays outlined in this guide. Such studies will be crucial in elucidating its actual bioactivity and determining its potential as a novel therapeutic agent. The exploration of this and other non-canonical amino acid structures holds promise for the discovery of new drugs with unique pharmacological properties.

References

  • Mole, K. H., Shepherd, D. M., & Watkins, J. W. (1975). Structure-action relationships of histidine decarboxylase inhibitors. Archives Internationales de Pharmacodynamie et de Thérapie, 216(2), 192–196.
  • Levine, R. J., Sato, T. L., & Sjoerdsma, A. (1965). A study of potential histidine decarboxylase inhibitors. Biochemical Pharmacology, 14(1), 139–149.
  • Yoshinaga, M., et al. (2017). Novel inhibitors for histidine decarboxylase from plant components. Journal of Biological Chemistry, 292(42), 17359-17368.
  • Wilke, C. M., et al. (2007). Multiple Mechanisms of Action for Inhibitors of Histidine Protein Kinases from Bacterial Two-Component Systems. Antimicrobial Agents and Chemotherapy, 51(5), 1533–1540.
  • Bertaccini, G., & Coruzzi, G. (2008). Inhibitory and structural studies of novel coenzyme-substrate analogs of human histidine decarboxylase. Journal of Medicinal Chemistry, 51(6), 1845–1852.
  • Ruiz-Pérez, M. V., et al. (2011). Structural Perspective on the Direct Inhibition Mechanism of EGCG on Mammalian Histidine Decarboxylase and DOPA Decarboxylase.
  • Leurs, R., et al. (2009). Histamine Receptors. British Journal of Pharmacology, 157(1), 1-2.
  • Indian Journal of Chemistry. (2024). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry, 63B(May), 444-452.
  • Gontrani, L., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 913.
  • Martin, R. G. (1963). The First Enzyme in Histidine Biosynthesis: The Nature of Feedback Inhibition by Histidine. Journal of Biological Chemistry, 238(7), 257-268.
  • Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of Histamine Receptors. Pharmacological Reviews, 49(3), 253–278.
  • Reddy, M. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2009(2), 1-8.
  • Baker, J. G. (2008). A study of antagonist affinities for the human histamine H2 receptor. British Journal of Pharmacology, 153(6), 1208–1219.
  • ResearchGate. (n.d.). Adopted notations for histidine and its analogues. Retrieved from [Link]

  • Applied and Environmental Microbiology. (2002). Synthesis of Imidazol-2-yl Amino Acids by Using Cells from Alkane-Oxidizing Bacteria. Applied and Environmental Microbiology, 68(10), 4819–4825.
  • Wikipedia. (n.d.). H2 receptor antagonist. Retrieved from [Link]

  • MDPI. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 25(24), 6023.
  • ResearchGate. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2389.
  • MDPI. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 25(3), 1545.

Sources

Technical Characterization Guide: IR Spectroscopy of 2-Amino-2-(1H-imidazol-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[2][3]

2-amino-2-(1H-imidazol-2-yl)acetic acid (also known as


-amino-

-(2-imidazolyl)acetic acid) represents a significant structural analogue to Histidine. Unlike Histidine, where the imidazole ring is attached to the

-carbon, this molecule features the heterocyclic ring directly attached to the

-carbon. This structural rigidity influences its metal-chelating properties and pharmacological profile.

The Characterization Challenge: As a zwitterionic amino acid, this compound presents specific challenges in Infrared (IR) spectroscopy. It exists primarily as an inner salt (ammonium carboxylate) in the solid state.

  • Cationic moiety:

    
    -ammonium group (
    
    
    
    ) and potentially the protonated imidazole ring depending on pH/synthesis route.
  • Anionic moiety: Carboxylate group (

    
    ).
    

This guide provides a comparative analysis of IR sampling techniques and a definitive spectral fingerprint to distinguish this "product" from its structural isomers (e.g., Histidine) and validate its purity.[1]

Comparative Analysis: Sampling Methodologies

In the context of solid-state characterization, the "performance" of the analysis depends heavily on the sampling interface. We compare the Attenuated Total Reflectance (ATR) method against the traditional KBr Pellet (Transmission) method for this specific compound.

FeatureMethod A: Diamond ATR (Recommended) Method B: KBr Pellet (Alternative)
Principle Surface analysis via evanescent wave.Transmission through a diluted matrix.
Sample Prep None (Direct compression).Grinding with KBr, pressing under high vacuum.
Moisture Sensitivity Low. Minimal atmospheric exposure.High. KBr is hygroscopic; water bands obscure

region.
Zwitterion Stability High. Non-destructive.Variable. High pressure can induce polymorphic transitions or ion exchange.
Spectral Resolution Moderate (wavelength-dependent penetration).High (true absorption).
Throughput High (< 2 mins/sample).Low (> 15 mins/sample).

Senior Scientist Verdict: For routine quality control (QC) and rapid identification of 2-amino-2-(1H-imidazol-2-yl)acetic acid, Diamond ATR is the superior performance choice . The hygroscopic nature of amino acid salts makes KBr pellets prone to "water masking" in the 3500–3000 cm⁻¹ region, which is critical for analyzing the imidazole N-H and ammonium stretches.

Spectral Fingerprint & Assignment

The following table synthesizes the expected vibrational modes for the zwitterionic form of the molecule. These assignments allow for discrimination from impurities and isomers.

Table 1: Diagnostic IR Bands
Functional GroupMode of VibrationFrequency Range (cm⁻¹)Diagnostic Note
Imidazole Ring C-H Stretch3150 – 3100Sharp band, often shoulder on broad OH/NH.[1] Distinguishes aromaticity.
Ammonium (

)
N-H Stretch (Asym/Sym)3100 – 2600Very broad, multiple sub-bands ("Amino Acid Band I & II").[1]
Carboxylate (

)
Asymmetric Stretch 1610 – 1550 Critical: Confirms zwitterion. If

(>1700) is present, the sample is protonated (salt form) or impure.[1]
Imidazole Ring C=C / C=N Stretch1550 – 1450Often overlaps with

bending.
Carboxylate (

)
Symmetric Stretch1420 – 1380Weak to medium intensity.
Fingerprint Ring Breathing / Def.900 – 600Differentiation Zone: Distinguishes 2-substituted (product) from 4-substituted (Histidine) imidazoles.
Discrimination from Histidine (Isomer)

While both molecules share functional groups, the fingerprint region (1300–600 cm⁻¹) is the discriminator.

  • Histidine: Features methylene (

    
    ) wagging/twisting modes due to the 
    
    
    
    -carbon spacer.
  • 2-amino-2-(1H-imidazol-2-yl)acetic acid: Lacks the

    
    -methylene spacer. The direct attachment of the ring to the 
    
    
    
    -carbon stiffens the skeletal vibrations, typically shifting ring-breathing modes and altering the intensity ratio of the carboxylate bands.

Experimental Protocol: ATR-FTIR Characterization

To ensure reproducible data ("Trustworthiness"), follow this self-validating protocol.

Equipment: FTIR Spectrometer equipped with a Single-Bounce Diamond ATR accessory. Parameters: 4 cm⁻¹ resolution, 32-64 scans, 4000–400 cm⁻¹ range.[1]

Step-by-Step Workflow
  • System Validation (Self-Check):

    • Clean crystal with isopropanol.

    • Collect a background spectrum (air).

    • Pass Criteria: No peaks >0.005 Absorbance in the 3000–2800 cm⁻¹ (hydrocarbon) or 1700–1600 cm⁻¹ (moisture) regions.

  • Sample Loading:

    • Place ~5-10 mg of 2-amino-2-(1H-imidazol-2-yl)acetic acid powder onto the crystal center.

    • Crucial: Ensure the sample covers the "active spot" (usually 1-2 mm diameter).

  • Compression:

    • Apply pressure using the anvil arm. Monitor the "Energy/Throughput" meter.

    • Optimization: Apply force until the signal amplitude stabilizes. Do not over-tighten (fracture risk for softer crystals like ZnSe, though Diamond is robust).[1]

  • Acquisition:

    • Collect sample spectrum.[2][3][4][5][6][7][8]

  • Post-Processing (ATR Correction):

    • Apply "ATR Correction" algorithm (corrects for penetration depth

      
      ).
      
    • Baseline correct if necessary (Rubberband method preferred for broad amino acid baselines).

Visualization of Workflows

Diagram 1: Characterization Logic Flow

This diagram illustrates the decision matrix for assigning the spectral features to the molecular structure.

IR_Characterization_Logic Start Start: Acquire Spectrum Check_1700 Check 1700-1750 cm⁻¹ region Start->Check_1700 Has_Peak_1700 Strong Peak Present? Check_1700->Has_Peak_1700 Result_Salt Conclusion: Protonated Form (HCl Salt or Acidic pH) Has_Peak_1700->Result_Salt Yes (C=O COOH) Check_1600 Check 1550-1610 cm⁻¹ region Has_Peak_1700->Check_1600 No Has_Peak_1600 Strong Broad Band? Check_1600->Has_Peak_1600 Result_Zwitterion Conclusion: Zwitterionic Form (COO⁻ / NH₃⁺) Has_Peak_1600->Result_Zwitterion Yes (COO⁻ Asym) Check_Fingerprint Analyze 600-1300 cm⁻¹ Has_Peak_1600->Check_Fingerprint Ambiguous Result_Zwitterion->Check_Fingerprint Differentiation Compare vs. Histidine Ref. (Look for CH₂ wag absence) Check_Fingerprint->Differentiation

Caption: Logic flow for determining the protonation state and structural identity of the amino acid based on key IR spectral windows.

Diagram 2: Experimental Workflow (ATR vs KBr)

A visual comparison of the operational steps, highlighting the efficiency of the ATR method.

Method_Comparison cluster_ATR Method A: ATR (Recommended) cluster_KBr Method B: KBr Pellet ATR_Start Sample (Powder) ATR_Load Load on Crystal ATR_Start->ATR_Load ATR_Scan Scan (1 min) ATR_Load->ATR_Scan ATR_Result Data Ready ATR_Scan->ATR_Result KBr_Start Sample + KBr Salt KBr_Grind Grind (Mortar) KBr_Start->KBr_Grind KBr_Press Press (10 tons) KBr_Grind->KBr_Press KBr_Scan Scan (Transmission) KBr_Press->KBr_Scan

Caption: Operational comparison showing the streamlined workflow of ATR spectroscopy versus the labor-intensive KBr pellet method.

References

  • Barth, A. (2000).[1][4] The infrared absorption of amino acid side chains.[9][10][2][4][7][8] Progress in Biophysics and Molecular Biology.[4] Link

  • Mesu, J. G., et al. (2005).[1][8] Infrared and Raman spectroscopic study of pH-induced structural changes of L-histidine in aqueous environment.[10][8] Vibrational Spectroscopy.[2][4][5][7][8][11][12] Link[1]

  • Kintek Solution. (2023). Comparison between KBr and ATR-FTIR spectra.Link

  • National Institutes of Health (PubChem). 2-Amino-2-(1H-imidazol-5-yl)acetic acid Structure and Properties.Link[1]

  • Shimadzu Application News. Analysis of Amino Acids by KBr Tablet Method.Link[1]

Sources

HPLC retention time standards for 2-amino-2-(1H-imidazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for establishing robust High-Performance Liquid Chromatography (HPLC) retention time standards for 2-amino-2-(1H-imidazol-2-yl)acetic acid (also known as imidazol-2-ylglycine).

As a highly polar, zwitterionic molecule featuring a basic imidazole ring directly adjacent to the


-carbon, this compound presents severe chromatographic challenges. Standard Reversed-Phase (RP) C18 columns typically fail to retain it, resulting in void volume elution and severe peak tailing due to secondary interactions with residual silanols.

To achieve reproducible retention times, high peak symmetry, and accurate quantification, chromatographers must abandon standard RP-HPLC in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) , Ion-Pairing RP-HPLC (IP-RP) , or Mixed-Mode Chromatography . This guide objectively compares these alternatives, explains the physicochemical causality behind method development, and provides self-validating experimental protocols.

Mechanistic Comparison of Chromatographic Modes

The retention of 2-amino-2-(1H-imidazol-2-yl)acetic acid is dictated by its three ionizable groups: the carboxylic acid (pKa ~2.0), the imidazole ring (pKa ~6.0), and the


-amino group (pKa ~9.0). At a typical mobile phase pH of 3.0, the molecule is highly protonated (net positive charge), making it incredibly hydrophilic.
A. HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is the gold standard for underivatized, highly polar amino acids[1]. The separation relies on partitioning the analyte between a bulk organic mobile phase (typically acetonitrile) and a water-enriched layer immobilized on a polar stationary phase (e.g., Amide or Zwitterionic phases)[2]. Because 2-amino-2-(1H-imidazol-2-yl)acetic acid is highly hydrophilic, it exhibits strong retention in HILIC mode. Furthermore, HILIC mobile phases (high organic, volatile salts) provide perfect compatibility with Electrospray Ionization Mass Spectrometry (ESI-MS), resulting in massive signal enhancements.

B. Ion-Pairing Reversed-Phase (IP-RP-HPLC)

If a laboratory is restricted to standard C18 columns, retention can be forced using volatile perfluorocarboxylic acids. While Trifluoroacetic acid (TFA) is common, it often fails to provide sufficient hydrophobicity for highly polar basic amino acids. Instead, Heptafluorobutyric acid (HFBA) is utilized[3]. HFBA acts as a hydrophobic ion-pairing reagent; its negatively charged carboxylate group binds to the protonated imidazole and amino groups of the analyte, while its fluorinated alkyl chain anchors the complex to the C18 stationary phase[4].

C. Mixed-Mode Chromatography

Mixed-mode columns combine a hydrophobic alkyl chain with an embedded cation-exchange group. This dual-mechanism approach traps the basic imidazole ring via electrostatic attraction while utilizing standard reversed-phase dynamics for baseline separation from matrix interferences.

RetentionMechanism Molecule 2-amino-2-(1H-imidazol-2-yl)acetic acid (Highly Polar, Zwitterionic Base) HILIC HILIC Mode (Amide / Zwitterionic) Molecule->HILIC IP_RP Ion-Pairing RP-HPLC (C18 + HFBA) Molecule->IP_RP MixedMode Mixed-Mode LC (RP + Cation Exchange) Molecule->MixedMode WaterLayer Aqueous Layer Partitioning + H-Bonding HILIC->WaterLayer Electrostatic Electrostatic Attraction (Imidazole Ring) HILIC->Electrostatic IonPair Hydrophobic Ion-Pairing (Neutralization by HFBA) IP_RP->IonPair DualRetention Hydrophobic Partitioning + Ionic Exchange MixedMode->DualRetention Ret_HILIC High Retention (k' > 3) Excellent MS Sensitivity WaterLayer->Ret_HILIC Electrostatic->Ret_HILIC Ret_IP Moderate Retention (k' = 2-5) Ion Suppression in MS IonPair->Ret_IP Ret_MM Robust Retention High Peak Symmetry DualRetention->Ret_MM

Mechanistic pathways for the retention of 2-amino-2-(1H-imidazol-2-yl)acetic acid across three HPLC modes.

Quantitative Data: Expected Retention Behaviors

The following table synthesizes the expected chromatographic performance for 2-amino-2-(1H-imidazol-2-yl)acetic acid based on the behavior of structurally analogous imidazole-containing amino acids (e.g., Histidine and trans-urocanic acid) under optimized conditions[5],[6].

Performance MetricHILIC (BEH Amide Phase)IP-RP-HPLC (C18 + HFBA)Mixed-Mode (RP / CEX)
Primary Retention Mechanism Hydrophilic partitioningHydrophobic ion-pairingDual (Hydrophobic + Ionic)
Target Mobile Phase pH pH 3.0 (Ammonium Formate)pH ~2.0 (0.1% HFBA)pH 3.0 – 4.0
Expected Capacity Factor (

)
3.5 – 5.5 (Excellent)2.0 – 3.5 (Moderate)4.0 – 6.0 (Excellent)
Peak Symmetry (

)
0.95 – 1.101.20 – 1.50 (Tailing risk)0.95 – 1.05
MS Compatibility Optimal (Signal enhancement)Poor (Severe ion suppression)Good (Volatile buffers)
Column Equilibration Time Long (~20-30 column volumes)Moderate (~15 column volumes)Moderate (~15 column volumes)

Causality Note: HILIC provides the highest theoretical plates (


) and best peak symmetry because it avoids the detrimental silanol interactions that plague basic imidazoles on silica-based C18 columns[7]. Conversely, while HFBA improves RP retention, perfluorinated acids cause significant signal suppression in ESI-MS by competing for charge droplets during ionization[4].

Self-Validating Experimental Protocols

To establish an authoritative retention time standard, the analytical method must be self-validating. This means incorporating system suitability markers to prove that the retention mechanism is functioning as theoretically intended.

Protocol A: HILIC-MS Workflow (Recommended)

This protocol utilizes an Amide-bonded stationary phase, which excels at retaining zwitterionic compounds via hydrogen bonding and aqueous partitioning.

System Suitability Marker: Inject a mixture of Toluene (void volume marker,


) and standard L-Histidine. 2-amino-2-(1H-imidazol-2-yl)acetic acid should elute slightly before Histidine due to its shorter aliphatic chain, but well after the void volume.
  • Column Selection: Waters XBridge BEH Amide (2.1 × 150 mm, 2.5 µm) or Agilent Poroshell 120 HILIC-Z[8].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the carboxylic acid is partially protonated, preventing excessive electrostatic repulsion with the stationary phase while keeping the imidazole ring fully ionized for H-bonding).

  • Mobile Phase B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water.

  • Gradient Program:

    • 0.0 – 2.0 min: 100% B (Isocratic hold to establish the water layer).

    • 2.0 – 10.0 min: 100% B

      
       50% B (Decreasing organic to elute the polar analyte).
      
    • 10.0 – 12.0 min: Hold at 50% B.

    • 12.1 – 20.0 min: 100% B (Crucial re-equilibration step; HILIC requires longer equilibration than RP).

  • Flow Rate & Temp: 0.4 mL/min at 35°C.

  • Sample Diluent: Samples must be dissolved in at least 75% Acetonitrile. Injecting a highly aqueous sample into a HILIC column disrupts the immobilized water layer, causing peak splitting and retention time shifts[7].

Protocol B: IP-RP-HPLC Workflow (Alternative for UV Detection)

Use this protocol if HILIC or MS detection is unavailable. This relies on Heptafluorobutyric acid (HFBA) to force retention[3].

System Suitability Marker: Inject Uracil (void volume marker,


). The retention factor (

) of the target analyte must be

.
  • Column Selection: High-purity, end-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% HFBA (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% HFBA (v/v).

  • Gradient Program:

    • 0.0 – 5.0 min: 2% B (Isocratic hold to allow ion-pairing).

    • 5.0 – 15.0 min: 2% B

      
       40% B.
      
  • Flow Rate & Temp: 1.0 mL/min at 25°C. (Causality: Lower temperatures enhance the stability of the hydrophobic ion-pair complex, increasing retention).

Expert Insights on Method Troubleshooting

  • Retention Time Drifts in HILIC: If the retention time of 2-amino-2-(1H-imidazol-2-yl)acetic acid gradually decreases over sequential injections, the column is not fully re-equilibrating. The immobilized water layer takes time to rebuild. Increase the post-run equilibration time to at least 20 column volumes.

  • Buffer Concentration: In HILIC, the salt concentration (e.g., 10 mM Ammonium Formate) must be maintained constantly across the gradient. Do not put salt only in the aqueous line, as the gradient will change the ionic strength dynamically, leading to irreproducible retention of the basic imidazole ring[2].

  • HFBA System Contamination: Once a C18 column or LC system is exposed to HFBA, it is exceedingly difficult to flush out. The fluorinated chain heavily adsorbs to the PTFE tubing and stationary phase[4]. Dedicate a specific column strictly for IP-RP-HPLC.

References

  • Direct Analysis of Amino Acids by HILIC–ESI-MS hplc.eu URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Agilent Technologies URL:[Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation HALO Columns URL:[Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column Waters Corporation URL:[Link]

  • Monitoring of 20 Amino Acids and Other Key Compounds in Fermentation Processes Agilent Technologies URL:[Link]

  • Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC Chromatography Online URL:[Link]

  • Characterization and quantification of histidine degradation in therapeutic protein formulations by SEC-HILIC 2D-LC PubMed (NIH) URL:[Link]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 2-amino-2-(1H-imidazol-yl)acetic acid and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular research, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For heterocyclic amino acids, such as 2-amino-2-(1H-imidazol-yl)acetic acid, confirming the elemental composition is a fundamental first step that validates synthetic pathways and ensures the purity of the compound before it proceeds to further analytical and biological evaluation. This guide provides an in-depth comparison of the theoretical elemental composition of this compound and its structural isomers, alongside a detailed, field-proven protocol for its experimental determination via combustion analysis.

The Critical Role of Isomerism in Elemental Composition

The position of the substituents on the imidazole ring significantly impacts the compound's chemical properties and biological activity. While the user's topic specified 2-amino-2-(1H-imidazol-2-yl)acetic acid, the most readily available information pertains to its isomers, particularly the 4-yl and 5-yl variants. All three isomers share the same molecular formula, C5H7N3O2, and consequently, the same theoretical elemental composition.[1][2][3] This underscores a critical point: while elemental analysis confirms the empirical and molecular formula, it cannot distinguish between structural isomers. Therefore, it must be used in conjunction with other spectroscopic techniques like NMR and mass spectrometry for complete structural elucidation.

For comparative purposes, we will also consider a related, non-aminated compound, 2-(1H-imidazol-2-yl)acetic acid, which has a different molecular formula (C5H6N2O2) and thus a distinct elemental profile.[4] As a baseline for comparison with a fundamental building block, we include glycine (C2H5NO2), the simplest proteinogenic amino acid.

Comparative Analysis of Theoretical Elemental Composition

The theoretical elemental composition is the bedrock against which all experimental data is judged. It is calculated from the molecular formula and the atomic weights of the constituent elements. The data presented in Table 1 serves as the primary reference for validating the synthesis and purity of these compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Carbon (%C)Hydrogen (%H)Nitrogen (%N)Oxygen (%O)
2-amino-2-(1H-imidazol-2/4/5-yl)acetic acid C5H7N3O2141.1342.555.0029.7722.68
2-(1H-imidazol-2-yl)acetic acidC5H6N2O2126.1147.624.8022.2125.37
GlycineC2H5NO275.0732.006.7118.6642.63

Table 1: Theoretical elemental composition of 2-amino-2-(1H-imidazol-yl)acetic acid isomers and related compounds.

Experimental Verification: The Gold Standard

Principle of Modern Elemental Analysis: Combustion Method

The most common technique for determining the carbon, hydrogen, nitrogen, and sulfur content of an organic compound is combustion analysis, often referred to as the Dumas method.[6][7] The core principle involves the complete and instantaneous oxidation of a sample in a high-temperature environment rich in oxygen.[8][9]

The process unfolds as follows:

  • Combustion: The sample is heated in a furnace to approximately 1000°C in the presence of pure oxygen. This converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to various nitrogen oxides (NOx).[6][8]

  • Reduction: The resulting gases are passed over heated, high-purity copper, which reduces the nitrogen oxides to elemental nitrogen (N2) and removes excess oxygen.[6]

  • Separation: The mixture of CO2, H2O, and N2 is then separated, typically using a gas chromatography (GC) column.[7][10]

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD), which produces a signal proportional to the amount of the element present in the original sample.[7]

Oxygen content is determined separately by pyrolysis in an oxygen-free environment. The sample is heated in a reactor containing nickel-coated carbon, which converts the oxygen in the sample to carbon monoxide (CO), which is then measured.[11]

Below is a diagram illustrating the workflow of a typical CHNS/O elemental analyzer.

Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Processing Sample Sample Weighing (1-2 mg) Encapsulation Tin/Silver Capsule Sample->Encapsulation Autosampler Autosampler Encapsulation->Autosampler Furnace Combustion/Pyrolysis Furnace (~1000°C) Autosampler->Furnace O₂ or He Carrier Gas Reduction Reduction Tube (Heated Copper) Furnace->Reduction GC Gas Chromatography Column Reduction->GC TCD Thermal Conductivity Detector (TCD) GC->TCD DataSystem Data System & Software TCD->DataSystem Report Elemental Composition Report (%C, %H, %N, %O) DataSystem->Report

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